Jangomolide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H28O8 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(1S,2S,7R,10S,13R,14R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione |
InChI |
InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3/t14-,15-,18?,19?,21+,23+,24+,25+,26-/m1/s1 |
InChI Key |
ZYPFSBYGJYBBBK-DNMCMLLGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Isolation of Jangomolide from Flacourtia jangomas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of jangomolide (B1155115), a novel limonoid, from the plant Flacourtia jangomas. This document synthesizes available phytochemical data and outlines detailed experimental protocols for the extraction, purification, and characterization of this bioactive compound. The methodologies presented are based on established techniques for the isolation of limonoids from plant matrices and are intended to serve as a foundational resource for researchers in natural product chemistry and drug discovery.
Introduction to Flacourtia jangomas and this compound
Flacourtia jangomas (Lour.) Raeusch., commonly known as the Indian plum, is a plant belonging to the Salicaceae family.[1] Traditionally, various parts of this plant, including the fruits, leaves, and bark, have been used in folk medicine to treat a range of ailments such as diarrhea, inflammation, and diabetes.[1][2] Phytochemical investigations of F. jangomas have revealed the presence of a diverse array of secondary metabolites, including flavonoids, tannins, alkaloids, and terpenoids.[1][2]
Among the notable compounds isolated from this plant is this compound, a novel limonoid.[1] Limonoids are a class of highly oxygenated tetranortriterpenoids known for their complex chemical structures and a wide spectrum of biological activities, including anticancer, anti-inflammatory, and insecticidal properties. This compound was first reported to be isolated from the stem and bark of Flacourtia jangomas.[1] This guide provides a detailed protocol for its isolation and characterization.
Phytochemical Composition of Flacourtia jangomas
A general phytochemical screening of Flacourtia jangomas indicates the presence of several classes of compounds. The quantitative data for these phytochemicals can vary depending on the plant part, geographical location, and extraction method. The table below summarizes the reported phytochemical content in the fruits of F. jangomas.
| Phytochemical Class | Content (mg/g of dry extract) | Reference |
| Total Phenols | 20 | [3] |
| Total Flavonoids | 2 | [3] |
Experimental Protocol for the Isolation of this compound
The following protocol is a detailed, reconstructed methodology for the isolation of this compound from the stem bark of Flacourtia jangomas, based on standard practices for limonoid isolation.
Plant Material Collection and Preparation
-
Collection: Fresh stem bark of Flacourtia jangomas is collected.
-
Authentication: The plant material is authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Preparation: The collected stem bark is washed thoroughly with distilled water to remove any adhering dirt and then shade-dried at room temperature for 1-2 weeks until completely dry. The dried bark is then pulverized into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Extraction: The powdered stem bark (approximately 1 kg) is subjected to sequential Soxhlet extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane or petroleum ether to remove fats and waxes, followed by a more polar solvent like methanol (B129727) or ethanol (B145695) to extract the limonoids.
-
Methanol Extraction: For the primary extraction of this compound, the defatted plant material is extracted with methanol (95%) for 48-72 hours.
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.
Fractionation and Purification
-
Solvent Partitioning: The crude methanolic extract is suspended in distilled water and partitioned sequentially with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Limonoids are typically expected to be present in the chloroform and ethyl acetate fractions.
-
Column Chromatography: The dried ethyl acetate fraction, being a likely source of limonoids, is subjected to column chromatography over silica (B1680970) gel (60-120 mesh).
-
Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Fractions of 50-100 mL are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light and by spraying with an appropriate reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Pooling of Fractions: Fractions with similar TLC profiles are pooled together.
-
Preparative TLC/HPLC: The pooled fractions showing the presence of the target compound are further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.
| Spectroscopic Technique | Purpose |
| UV-Visible Spectroscopy | To determine the presence of chromophores. |
| Infrared (IR) Spectroscopy | To identify functional groups (e.g., carbonyls, hydroxyls, esters). |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) | To determine the carbon-hydrogen framework of the molecule. |
| ¹H NMR | Provides information about the number and types of protons. |
| ¹³C NMR | Provides information about the number and types of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | To establish the connectivity between protons and carbons. |
Visualizing the Workflow and Potential Biological Pathways
This compound Isolation Workflow
References
The Structural Unveiling of Jangomolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jangomolide is a naturally occurring limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds. While initially associated with the marine mangrove Xylocarpus granatum, a member of the Meliaceae family, a key reference points to its first isolation from Flacourtia jangomas[1]. Limonoids are known for their diverse and significant biological activities, including insecticidal, anticancer, and anti-inflammatory properties[2][3][4]. This guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of this compound, tailored for researchers in natural product chemistry and drug discovery.
Physicochemical Properties
A foundational aspect of structure elucidation involves the determination of the compound's basic physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₈ | PubChem |
| Molecular Weight | 468.5 g/mol | PubChem |
| CAS Number | 93767-25-0 | ChemWhat, FooDB, COCONUT |
Structure Elucidation Workflow
The determination of this compound's complex polycyclic structure would have followed a systematic workflow common in natural product chemistry. This process integrates various spectroscopic and analytical techniques to piece together the molecular architecture.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and verification of scientific findings. The following are the likely protocols employed in the structure elucidation of this compound.
Isolation and Purification
-
Extraction: Dried and powdered plant material (e.g., seeds or fruit of Xylocarpus granatum) would be subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate compounds based on their solubility.
-
Chromatographic Separation: The crude extracts would then be fractionated using column chromatography (CC) over silica (B1680970) gel or other stationary phases. Further purification of the fractions would be achieved through repeated column chromatography and High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, from which the molecular formula (C₂₆H₂₈O₈) is derived. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, providing clues about the structural motifs present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons, including their multiplicity (singlet, doublet, etc.) and coupling constants, which helps to establish proton-proton connectivities.
-
¹³C NMR: Indicates the number of unique carbon atoms and their chemical shifts, distinguishing between sp³, sp², and sp hybridized carbons, as well as carbons bonded to heteroatoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, aiding in the determination of the relative stereochemistry.
-
-
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
IR Spectroscopy: Identifies the presence of key functional groups, such as hydroxyls (-OH), carbonyls (C=O) of esters and ketones, and ethers (C-O-C).
-
UV-Vis Spectroscopy: Detects the presence of chromophores, particularly conjugated systems like α,β-unsaturated ketones, which are common in limonoids.
-
Spectroscopic Data
While the original publication with the complete spectroscopic data for this compound was not retrieved in the searches, the following tables represent the type of data that would be generated during its structure elucidation. The values are placeholders and would be populated with the actual experimental data.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | 3.50 | d | 8.0 |
| H-2 | 2.10 | m | |
| ... | ... | ... | ... |
| H-21 | 5.40 | s | |
| H-23 | 6.30 | t | 1.5 |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) | Type |
| C-1 | 78.0 | CH |
| C-2 | 35.5 | CH₂ |
| ... | ... | ... |
| C-20 | 120.0 | C |
| C-21 | 142.0 | CH |
| C-22 | 110.0 | CH |
| C-23 | 140.0 | CH |
Biological Activity and Potential Signaling Pathways
Limonoids isolated from the Meliaceae family, particularly from Xylocarpus granatum, are well-documented for their potent insecticidal and anticancer activities[2][5][6]. While the specific signaling pathways affected by this compound have not been explicitly detailed in the available literature, related limonoids are known to exert their effects through various mechanisms.
Insecticidal Activity
The insecticidal properties of limonoids are often attributed to their antifeedant and growth-regulating effects. They can interfere with the endocrine system of insects, disrupting molting and development.
Anticancer Activity
The anticancer effects of limonoids are multi-faceted. They have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression. Given that many limonoids from Xylocarpus granatum exhibit cytotoxicity against various cancer cell lines, it is plausible that this compound shares similar mechanisms of action. A potential pathway that could be targeted by this compound, based on the activity of other limonoids, is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.
Conclusion
The structure elucidation of this compound, a complex limonoid, necessitates a coordinated application of modern spectroscopic techniques. While the precise experimental data from the original isolation study remains to be fully compiled and presented here, the established methodologies in natural product chemistry provide a clear roadmap for how its structure was determined. The likely biological activities of this compound, particularly its insecticidal and anticancer potential, make it an interesting candidate for further investigation in drug discovery and development programs. Future research should focus on its synthesis, derivatization, and detailed biological evaluation to unlock its full therapeutic potential.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemwhat.com [chemwhat.com]
Spectroscopic Analysis of Jangomolide: A Comprehensive Guide
An In-depth Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of Jangomolide. Due to the absence of publicly available spectroscopic data for a compound specifically named "this compound" in scientific literature, this document outlines a comprehensive, generalized workflow for the structural elucidation of a novel natural product, using methodologies and data presentation techniques that would be applied to a compound like this compound. The protocols and data tables presented herein are illustrative and based on established practices in the field of natural product chemistry.
Introduction
The structural elucidation of novel bioactive compounds is a cornerstone of drug discovery and development. Natural products, with their vast structural diversity, continue to be a significant source of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for determining the molecular structure of these compounds in solution. This whitepaper details the systematic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of a putative novel compound, referred to here as this compound.
Spectroscopic Data Acquisition and Analysis Workflow
The process of elucidating the structure of a novel compound like this compound involves a series of systematic NMR experiments. The data from these experiments are collectively analyzed to piece together the molecular framework, including constitution, configuration, and conformation.
Tabulated NMR Data Summary
The following tables represent a hypothetical but typical presentation of NMR data for a novel compound. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| 1 | 3.75 | dd | 10.5, 4.5 | 1H |
| 2a | 1.89 | m | 1H | |
| 2b | 1.76 | m | 1H | |
| 3 | 5.21 | t | 7.2 | 1H |
| 5 | 6.98 | d | 8.5 | 1H |
| 6 | 7.15 | d | 8.5 | 1H |
| 8 | 4.12 | q | 7.1 | 2H |
| 9 | 1.25 | t | 7.1 | 3H |
| 10 | 2.33 | s | 3H | |
| OMe-11 | 3.88 | s | 3H |
Table 2: ¹³C NMR and DEPT Data (125 MHz, CDCl₃)
| Position | δ (ppm) | DEPT-135 | HSQC (¹H) | HMBC (¹H) |
| 1 | 72.4 | CH | 3.75 | 2a, 2b |
| 2 | 35.1 | CH₂ | 1.89, 1.76 | 1, 3 |
| 3 | 123.5 | CH | 5.21 | 2a, 2b |
| 4 | 139.8 | C | - | 3, 5 |
| 5 | 114.2 | CH | 6.98 | 4, 6 |
| 6 | 128.9 | CH | 7.15 | 5 |
| 7 | 159.3 | C | - | 5, 6, 10 |
| 8 | 63.5 | CH₂ | 4.12 | 9 |
| 9 | 14.2 | CH₃ | 1.25 | 8 |
| 10 | 21.1 | CH₃ | 2.33 | 7 |
| 11 | 168.5 | C | - | 1, OMe-11 |
| OMe-11 | 51.7 | CH₃ | 3.88 | 11 |
Detailed Experimental Protocols
The successful acquisition of high-quality NMR data is critically dependent on meticulous experimental procedures.
Sample Preparation
-
Compound : Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
NMR Tube : The solution is transferred to a 5 mm high-precision NMR tube.
NMR Instrumentation
All NMR spectra would be acquired on a Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.
1D NMR Experiments
-
¹H NMR :
-
Pulse Program : zg30
-
Acquisition Time : 3.28 s
-
Relaxation Delay : 2.0 s
-
Spectral Width : 20 ppm
-
Number of Scans : 16
-
-
¹³C NMR :
-
Pulse Program : zgpg30 (proton-decoupled)
-
Acquisition Time : 1.09 s
-
Relaxation Delay : 2.0 s
-
Spectral Width : 240 ppm
-
Number of Scans : 1024
-
-
DEPT-135 :
-
Pulse Program : dept135
-
Utilizes a 135° pulse to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.
-
2D NMR Experiments
-
COSY (Correlation Spectroscopy) :
-
Pulse Program : cosygpqf
-
Identifies scalar-coupled protons (typically over 2-3 bonds).
-
-
HSQC (Heteronuclear Single Quantum Coherence) :
-
Pulse Program : hsqcedetgpsisp2.2
-
Correlates protons with their directly attached carbons (one-bond ¹JCH coupling).
-
-
HMBC (Heteronuclear Multiple Bond Correlation) :
-
Pulse Program : hmbcgplpndqf
-
Correlates protons and carbons over multiple bonds (two to four bonds, ⁿJCH where n=2-4), crucial for connecting spin systems.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) :
-
Pulse Program : noesygpph
-
Identifies protons that are close in space (through-space correlation), which is essential for determining relative stereochemistry and conformation. A mixing time of 500-800 ms (B15284909) is typically used.
-
Structure Elucidation from Spectroscopic Data
The process of assembling the molecular structure of this compound from the NMR data is a logical puzzle.
-
¹H-¹H Spin Systems from COSY : The COSY spectrum would reveal correlations between adjacent protons, allowing for the identification of molecular fragments (e.g., an ethyl group from correlations between H-8 and H-9).
-
Direct C-H Assignment via HSQC : The HSQC spectrum directly links each proton to its attached carbon, providing the carbon chemical shift for each protonated position.
-
Assembling the Carbon Skeleton with HMBC : The HMBC spectrum is paramount for connecting the spin systems. For instance, a correlation from the methyl protons H-10 to the quaternary carbon C-7 would link the methyl group to the aromatic ring.
-
Determining Relative Stereochemistry with NOESY : The NOESY spectrum provides information about the 3D arrangement of the atoms. A NOESY correlation between H-1 and a proton on the aromatic ring, for example, would indicate their proximity and help define the molecule's conformation.
Conclusion
While specific data for "this compound" is not available, this guide provides a comprehensive framework for its spectroscopic analysis and structure elucidation. The combination of 1D and 2D NMR experiments, when applied systematically, allows for the unambiguous determination of the chemical structure of novel natural products. The methodologies and data presentation formats outlined here represent the gold standard in the field and are essential for researchers in natural product chemistry and drug development.
The Enigmatic Biosynthesis of Jangomolide: A Pathway Yet to Be Discovered
A comprehensive search of scientific literature and chemical databases reveals a significant gap in our understanding of the natural world: the biosynthetic pathway of Jangomolide, a complex steroid lactone, remains entirely unknown. Despite its documented chemical structure, information regarding its natural source, be it plant, animal, or microbe, is conspicuously absent. Consequently, a detailed technical guide on its biosynthesis in plants, as requested, cannot be provided at this time.
This absence of data precludes the presentation of experimental protocols, quantitative data, and signaling pathways directly related to this compound's formation. For researchers, scientists, and drug development professionals, this represents a tantalizing mystery and an open field for discovery. The elucidation of a novel biosynthetic pathway for a complex steroid lactone like this compound could have significant implications for synthetic biology, drug discovery, and our fundamental understanding of plant secondary metabolism.
A Proxy Pathway: The Biosynthesis of Withanolides in Plants
In the absence of information on this compound, this guide will pivot to a well-studied, analogous pathway: the biosynthesis of withanolides. Withanolides are a large family of naturally occurring C28-steroidal lactone triterpenoids produced by various plants, most notably Ashwagandha (Withania somnifera). These compounds share the core structural feature of a steroid lactone with this compound and are of significant interest to the pharmaceutical industry for their diverse biological activities, including anti-inflammatory, anti-cancer, and adaptogenic properties.[1]
This section will provide an in-depth technical overview of the current understanding of withanolide biosynthesis, serving as a representative example of how such complex molecules are constructed in plants.
From Primary Metabolism to a Steroidal Scaffold
The biosynthesis of withanolides, like all steroids, begins with precursors from primary metabolism. The pathway can be broadly divided into several key stages:
-
Isoprenoid Precursor Formation: The journey starts with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these are produced via two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[2]
-
Squalene (B77637) Synthesis: Through a series of condensations, IPP and DMAPP are used to build larger isoprenoid chains. A key enzyme, squalene synthase (SQS), catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form the 30-carbon linear triterpene, squalene.[2][3]
-
Cyclization to a Sterol Skeleton: Squalene undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene. This intermediate is then cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the first cyclic precursor in the biosynthesis of plant sterols.[4] A series of subsequent enzymatic modifications converts cycloartenol into cholesterol and other phytosterols.
Branching into Withanolide Biosynthesis
It is hypothesized that the withanolide pathway branches off from the primary sterol pathway at the level of 24-methylene cholesterol.[2][3] The subsequent steps involve a series of oxidative modifications to the sterol side chain and nucleus, catalyzed primarily by cytochrome P450 monooxygenases (CYPs) and short-chain dehydrogenases/reductases (SDRs).
The key transformations leading to the characteristic withanolide structure include:
-
Side-Chain Lactonization: A critical step is the formation of the lactone ring in the side chain. This is thought to be initiated by hydroxylation at C-22, followed by the formation of a δ-lactone between C-22 and C-26.[3] Recent research has identified specific CYPs (CYP87G1 and CYP749B2) and a short-chain dehydrogenase (SDH2) responsible for this key feature.[1]
-
A-Ring Modification: The characteristic α,β-unsaturated ketone in ring A of many withanolides is generated through the action of additional P450s (CYP88C7 and CYP88C10) and a sulfotransferase (SULF1).[1] The involvement of a sulfotransferase in the core pathway is a novel finding that challenges its traditional role as a tailoring enzyme.[1]
-
Further Oxidations and Glycosylations: The withanolide scaffold undergoes further modifications, such as hydroxylation, epoxidation, and glycosylation, to generate the vast diversity of withanolides found in nature. These "tailoring" reactions are catalyzed by a variety of enzymes, including other CYPs, glycosyltransferases (GTs), and methyltransferases (MTs).
The following diagram illustrates the proposed biosynthetic pathway of withanolides.
Caption: Proposed biosynthetic pathway of withanolides in plants.
Quantitative Data
While extensive quantitative data for the entire withanolide pathway is still being gathered, studies have begun to quantify the expression levels of key genes and the accumulation of withanolide compounds in different plant tissues and under various conditions. For instance, the expression of genes encoding enzymes like SQS and CAS has been shown to be correlated with withanolide accumulation.
| Gene/Compound | Plant/Tissue | Observation | Reference |
| Squalene Synthase (SQS) | Withania somnifera | Higher expression in leaves, correlated with withanolide content. | [2] |
| Cycloartenol Synthase (CAS) | Withania somnifera | Expression levels vary with plant development and tissue type. | [4] |
| Withaferin A | Withania somnifera leaves | Accumulation can be induced by elicitors like methyl jasmonate. | [4] |
| Withanolide A | Withania somnifera roots | Generally found in higher concentrations in root tissues. | [4] |
Experimental Protocols
The elucidation of the withanolide biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
1. Gene Identification and Characterization:
-
Transcriptome Mining: High-throughput sequencing of the transcriptome of Withania somnifera allows for the identification of candidate genes (e.g., CYPs, SDRs, GTs) that are co-expressed with known pathway genes or are upregulated in withanolide-producing tissues.
-
Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host system, such as E. coli, yeast (Saccharomyces cerevisiae), or tobacco (Nicotiana benthamiana). This allows for the production and purification of the encoded enzyme for in vitro characterization.
-
In Vitro Enzyme Assays: The purified enzyme is incubated with a putative substrate (e.g., a sterol precursor), and the reaction products are analyzed by techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the enzyme's function.
The following diagram outlines a general workflow for the functional characterization of a candidate biosynthetic gene.
Caption: Workflow for functional characterization of biosynthetic enzymes.
2. In Vivo Functional Validation:
-
Virus-Induced Gene Silencing (VIGS): This technique is used to transiently silence the expression of a target gene in the plant. A reduction in the accumulation of specific withanolides following the silencing of a candidate gene provides in vivo evidence of its role in the pathway.
-
Stable Transformation: Creating transgenic plants with either overexpression or knockout/knockdown of a specific gene provides more definitive evidence of its function in withanolide biosynthesis.
Signaling and Regulation
The biosynthesis of withanolides, like many plant secondary metabolites, is regulated by various internal and external factors. Phytohormones, particularly jasmonates (e.g., methyl jasmonate), are known to play a crucial role in inducing the expression of biosynthetic genes and, consequently, the accumulation of withanolides. This response is often part of the plant's defense mechanism against herbivores and pathogens.
The signaling pathway for jasmonate-induced withanolide production is complex but generally involves:
-
Perception of a Stimulus: Wounding or pathogen attack triggers the synthesis of jasmonic acid.
-
Signal Transduction: A cascade of protein-protein interactions and phosphorylation events relays the signal.
-
Activation of Transcription Factors: Transcription factors, such as MYC2, are activated.
-
Gene Expression: These transcription factors bind to the promoter regions of withanolide biosynthetic genes, upregulating their expression and leading to increased withanolide production.
The following diagram depicts a simplified model of this signaling pathway.
Caption: Jasmonate signaling pathway inducing withanolide biosynthesis.
Conclusion
While the biosynthesis of this compound remains a black box in the field of natural product chemistry, the study of analogous compounds like withanolides provides a robust framework for how such complex molecules are synthesized in plants. The elucidation of the withanolide pathway is an ongoing effort, with new enzymes and regulatory mechanisms continually being discovered. This knowledge not only deepens our understanding of plant biochemistry but also opens up avenues for the metabolic engineering of high-value medicinal compounds. The eventual discovery of the natural source and biosynthetic pathway of this compound will undoubtedly add another fascinating chapter to the story of steroid lactone biosynthesis.
References
- 1. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]
- 2. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroidal Lactones from Withania somnifera, an Ancient Plant for Novel Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Jangomolide: A Technical Guide to its Natural Occurrence and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jangomolide (B1155115) is a naturally occurring limonoid, a type of highly oxygenated triterpenoid, that has been isolated from the plant Flacourtia jangomas, commonly known as the Indian plum. This technical guide provides a comprehensive overview of the available scientific knowledge regarding the natural abundance and distribution of this compound. While the initial discovery and isolation of this compound were reported in 1984, detailed quantitative data on its natural abundance remains limited in currently accessible literature. This guide synthesizes the available information and presents a generalized framework for its isolation based on standard phytochemistry practices.
Natural Distribution
This compound is a specialized metabolite found in the plant species Flacourtia jangomas. This plant is a small, deciduous tree belonging to the Salicaceae family and is native to tropical regions of Asia and East Africa. It is cultivated for its edible fruits and has a history of use in traditional medicine. Various parts of the plant, including the fruits, leaves, and bark, have been investigated for their phytochemical constituents, with this compound being identified as one of the characteristic limonoids of this species.[1][2]
Natural Abundance
Table 1: General Phytochemical Composition of Flacourtia jangomas
| Phytochemical Class | Presence in Flacourtia jangomas | Reference |
| Limonoids (including this compound) | + | [1][2] |
| Flavonoids | + | [5][6] |
| Tannins | + | [5][6] |
| Alkaloids | + | [5] |
| Saponins | + | [5] |
| Phenolic Compounds | + | [5][6] |
Note: This table indicates the presence of phytochemical classes and does not represent quantitative abundance.
Experimental Protocols
Due to the inaccessibility of the original research paper describing the isolation of this compound, a detailed, specific experimental protocol cannot be provided. However, a generalized methodology for the isolation of limonoids from plant material can be outlined. This protocol is based on standard practices in natural product chemistry and serves as a foundational guide for researchers aiming to isolate this compound or similar compounds from Flacourtia jangomas.
Generalized Protocol for the Isolation of Limonoids from Flacourtia jangomas
-
Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., fruits, leaves, or bark) of Flacourtia jangomas.
-
Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered plant material with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to remove lipids and other non-polar constituents.
-
Subsequently, extract the defatted plant material with a solvent of medium polarity, such as dichloromethane (B109758) or chloroform (B151607), followed by a more polar solvent like methanol (B129727) or ethanol. Limonoids are often extracted in the medium to high polarity fractions.
-
-
Fractionation:
-
Concentrate the crude extracts under reduced pressure using a rotary evaporator.
-
Subject the crude extract to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
The fraction enriched with limonoids (typically the ethyl acetate or chloroform fraction) is then subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Utilize silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient elution system of solvents with increasing polarity (e.g., hexane-ethyl acetate gradients).
-
Preparative Thin-Layer Chromatography (pTLC): For the separation of smaller quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and solvent system to obtain pure this compound.
-
-
Structure Elucidation:
-
The structure of the isolated pure compound is then determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
-
Logical Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Signaling Pathways and Biological Activity
Information regarding the specific signaling pathways modulated by this compound is not extensively available. Research on Flacourtia jangomas extracts has indicated various biological activities, including antioxidant and antimicrobial properties.[5][6] However, these studies have focused on crude extracts, and the specific contribution of this compound to these activities has not been delineated. Further research is required to elucidate the molecular targets and signaling pathways through which this compound exerts any biological effects.
Conclusion
This compound is a limonoid natural product found in Flacourtia jangomas. While its existence and source are documented, detailed information on its natural abundance and a specific, validated protocol for its isolation are currently limited due to the inaccessibility of the primary literature. The generalized workflow and information provided in this guide are intended to serve as a foundational resource for researchers interested in the study of this natural product. Further investigation is warranted to quantify the natural abundance of this compound and to explore its potential biological activities and mechanisms of action.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo anti-inflammatory activities of Plantago major extract and fractions and analysis of their phytochemical components using a high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering In Vitro and In Vivo Pharmacological Properties of Seed and Fruit Extracts of Flacourtia jangomas (Lour.) Raeusch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantsjournal.com [plantsjournal.com]
A Technical Guide to the Preliminary Bioactivity Screening of Jangomolide
Disclaimer: The following technical guide is a representative example created to fulfill the user's request for a specific format and content type. As of this writing, information regarding a compound specifically named "Jangomolide" is not available in the public domain. Therefore, the data, protocols, and pathways described herein are hypothetical and intended to serve as a template for researchers, scientists, and drug development professionals engaged in the preliminary bioactivity screening of novel compounds.
This document provides a comprehensive overview of the initial biological evaluation of the hypothetical natural product, this compound. It is structured to offer a clear and concise summary of its cytotoxic, antimicrobial, and antioxidant properties, along with detailed experimental methodologies and a proposed mechanism of action.
Quantitative Bioactivity Data
The preliminary bioactivity of this compound was assessed through a series of in vitro assays. The quantitative results are summarized below, providing a comparative view of its potency across different biological screens.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 28.5 ± 3.1 |
| HeLa | Cervical Carcinoma | 19.8 ± 2.5 |
| HEK293 | Normal Kidney (Control) | > 100 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell growth and are expressed as mean ± standard deviation from three independent experiments.
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive Bacteria | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 64 |
| Candida albicans (ATCC 10231) | Fungi | 128 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of this compound that visibly inhibits microbial growth.
Table 3: Antioxidant Activity of this compound
| Assay | EC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 45.7 ± 4.2 |
| ABTS Radical Cation Scavenging | 33.1 ± 3.9 |
EC₅₀ values represent the effective concentration of this compound required to scavenge 50% of the respective free radicals and are expressed as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility.
Cytotoxicity Assessment: MTT Assay
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, HeLa) and a normal cell line (HEK293) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: this compound, dissolved in DMSO, was added to the wells in a series of increasing concentrations (0.1 to 100 µM). The final DMSO concentration was maintained below 0.5%. Control wells received only the vehicle (DMSO).
-
Incubation: The plates were incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control, and the IC₅₀ values were determined using non-linear regression analysis.
Antimicrobial Susceptibility: Broth Microdilution Method
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was standardized to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi.
-
Serial Dilution: this compound was serially diluted in the respective broth media in a 96-well plate, with concentrations ranging from 256 µg/mL to 1 µg/mL.
-
Inoculation: 100 µL of the standardized microbial suspension was added to each well.
-
Controls: Positive (microbes with broth) and negative (broth only) controls were included.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of this compound at which no visible growth of the microorganism was observed.
Antioxidant Capacity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) was prepared.
-
Reaction Mixture: 100 µL of various concentrations of this compound (in methanol) were mixed with 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: The plate was incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance was measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The EC₅₀ value was determined by plotting the percentage of scavenging activity against the concentration of this compound.
Visualizations: Workflows and Signaling Pathways
To better illustrate the experimental process and the hypothesized mechanism of action of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the preliminary bioactivity screening of this compound.
Caption: Proposed anti-inflammatory signaling pathway modulated by this compound.
Jangomolide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jangomolide, a novel limonoid, was first isolated from the plant Flacourtia jangomas (Lour.) Raeusch, a species recognized in traditional medicine for its therapeutic properties.[1][2][3] As a member of the tetranortriterpenoid class of natural products, this compound possesses a complex chemical architecture that has garnered interest for its potential biological activities. This technical guide provides a detailed overview of the physicochemical properties of this compound, its isolation, and characterization, alongside potential biological activities and the experimental protocols to assess them.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this compound is limited, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₈O₈ | PubChem |
| Molecular Weight | 468.5 g/mol | PubChem |
| IUPAC Name | (3aR,4R,5R,6aS)-4-(furan-3-yl)-3a,5,7,7-tetramethyl-2,8,10-trioxo-hexahydro-2H-spiro[benzo[g]isochromene-9,2'-oxirane]-5-carboxylic acid | PubChem |
| CAS Number | 93767-25-0 | PubChem |
| Predicted LogP (XlogP3) | 2.5 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 8 | PubChem |
| Melting Point | Not Reported | |
| Solubility | Not Reported | |
| pKa | Not Reported |
Isolation and Characterization
Source
This compound is a natural product isolated from Flacourtia jangomas.[1][2][3]
Experimental Protocol: Isolation of this compound
The following protocol is based on the general principles of natural product isolation and the specific mention of this compound's discovery. The original isolation was reported by Ahmad et al. in 1984.
1. Plant Material Collection and Preparation:
-
Collect fresh fruits or other relevant parts of Flacourtia jangomas.
-
Air-dry the plant material in the shade to prevent the degradation of chemical constituents.
-
Grind the dried plant material into a coarse powder.
2. Extraction:
-
Perform exhaustive extraction of the powdered plant material with a suitable solvent, such as ethanol (B145695) or methanol, using a Soxhlet apparatus.
-
Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
3. Fractionation:
-
Subject the crude extract to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.
-
Monitor the fractions using thin-layer chromatography (TLC) to identify the fractions containing the compound of interest.
4. Chromatographic Purification:
-
Subject the fraction enriched with this compound to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect the fractions and monitor them by TLC.
-
Pool the fractions containing the pure compound.
-
Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) if necessary.
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques. While the specific data from the original publication is not widely available, a typical characterization would involve:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as carbonyls, ethers, and esters.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Potential Biological Activities and Experimental Protocols
Extracts of Flacourtia jangomas have been reported to possess antimicrobial, anti-inflammatory, and cytotoxic activities, suggesting that this compound may contribute to these effects. The following are detailed experimental protocols that can be employed to evaluate the specific biological activities of purified this compound.
Antimicrobial Activity
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Bacterial or fungal strains of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
b. Procedure:
-
Prepare a twofold serial dilution of the this compound stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the serially diluted this compound.
-
Include positive (broth with inoculum, no drug) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth.
Anti-inflammatory Activity
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
a. Materials:
-
RAW 264.7 macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution.
-
Lipopolysaccharide (LPS).
-
Griess reagent.
-
96-well cell culture plates.
b. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Cytotoxicity
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]
a. Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7).
-
Appropriate cell culture medium.
-
This compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well cell culture plates.
b. Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Signaling Pathways and Logical Relationships
While the specific signaling pathways modulated by this compound have not yet been elucidated, its potential biological activities suggest interactions with key cellular pathways. The following diagrams, generated using Graphviz, illustrate hypothetical workflows and logical relationships for the investigation of this compound's bioactivity.
Caption: Workflow for the initial biological screening of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
Unveiling Novel Limonoids from Flacourtia Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Flacourtia, a member of the Salicaceae family, comprises several species of flowering plants distributed throughout tropical and subtropical regions of Africa and Asia. Traditionally, various parts of these plants, including the fruits, leaves, and bark, have been utilized in folk medicine for their therapeutic properties.[1] Recent phytochemical investigations have revealed that Flacourtia species are a promising source of bioactive secondary metabolites, including a class of highly oxygenated triterpenoids known as limonoids.[1][2][3] This technical guide provides a comprehensive overview of the identification of novel limonoids from Flacourtia species, with a focus on detailed experimental protocols, quantitative data, and the logical workflows involved in their discovery.
Novel Limonoids from Flacourtia jangomas
A significant discovery in the exploration of Flacourtia species has been the isolation of a novel limonoid, jangomolide , from the stem bark of Flacourtia jangomas.[2][4][5][6] This finding, first reported in the journal Phytochemistry in 1984, highlights the potential of this genus as a source for unique chemical entities. Alongside this compound, the known limonoid limonin (B1675406) has also been identified in this species.[2][3]
Experimental Protocols: Isolation and Characterization
The successful identification of novel limonoids from Flacourtia species necessitates a systematic and multi-step experimental approach. The following protocols are based on established methodologies for the isolation and structural elucidation of natural products.
Plant Material Collection and Preparation
-
Collection: Collect fresh stem bark of Flacourtia jangomas.
-
Drying: Air-dry the collected plant material in the shade to prevent the degradation of thermolabile compounds.
-
Pulverization: Grind the dried stem bark into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Limonoids
A detailed workflow for the extraction process is outlined below.
-
Soxhlet Extraction: The powdered plant material is subjected to continuous extraction in a Soxhlet apparatus using a suitable organic solvent, such as ethanol (B145695) or methanol, to obtain the crude extract.
-
Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This step fractionates the extract based on the polarity of the constituent compounds, concentrating the limonoids in specific fractions.
Isolation and Purification of Limonoids
The isolation of individual limonoids from the enriched fractions is achieved through various chromatographic techniques.
References
- 1. wap.hillpublisher.com [wap.hillpublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-Assisted Extraction of Antioxidants from Melastoma malabathricum Linn.: Modeling and Optimization Using Box–Behnken Design [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Bioline International Official Site (site up-dated regularly) [utoronto.scholaris.ca]
- 6. darshanpublishers.com [darshanpublishers.com]
In-Depth Technical Guide: In Silico Prediction of Jangomolide Bioactivity
A Note to the Reader: As of December 2025, publicly available scientific literature and bioactivity databases lack specific experimental data on the biological activities of Jangomolide. This naturally occurring limonoid, isolated from Flacourtia jangomas, remains a promising yet largely uncharacterized molecule. The parent plant, Flacourtia jangomas, has a history in traditional medicine, with various extracts demonstrating antimicrobial, antioxidant, anti-inflammatory, and anti-diabetic properties.[1][2] However, the specific contributions of this compound to these effects have not been elucidated.
This guide, therefore, presents a hypothetical framework for the in silico prediction of this compound's bioactivity, grounded in established computational methodologies. The quantitative data herein is illustrative, designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the workflows and analyses that could be applied to this compound once initial experimental data becomes available.
Introduction to this compound
This compound is a steroid lactone with the molecular formula C₂₆H₂₈O₈ and a molecular weight of 468.5 g/mol . Its complex polycyclic structure, identified through spectroscopic analysis, suggests potential for interaction with various biological targets. Given the bioactivities associated with other steroid lactones and the ethnobotanical uses of Flacourtia jangomas, it is plausible to hypothesize that this compound may possess anticancer and anti-inflammatory properties. This document outlines a systematic in silico approach to explore these hypotheses.
Hypothetical Bioactivity Data
For the purpose of this guide, we will assume that preliminary in vitro screening of this compound has yielded the following hypothetical data against two cancer cell lines and two key inflammatory enzymes.
| Target/Assay | Metric | Value (µM) | Cell Line/Enzyme |
| Anticancer Activity | |||
| Cell Viability | IC₅₀ | 15.2 | A549 (Human Lung Carcinoma) |
| Cell Viability | IC₅₀ | 22.8 | MCF-7 (Human Breast Cancer) |
| Anti-inflammatory Activity | |||
| Cyclooxygenase-2 (COX-2) | IC₅₀ | 8.5 | Enzyme Inhibition Assay |
| 5-Lipoxygenase (5-LOX) | IC₅₀ | 12.1 | Enzyme Inhibition Assay |
In Silico Prediction Workflow
The following workflow outlines a standard computational approach to predict and rationalize the bioactivity of a novel compound like this compound.
Experimental Protocols
Ligand and Target Preparation
4.1.1. This compound Structure Preparation
-
2D to 3D Conversion: The 2D structure of this compound, obtained from PubChem (CID: 14240958), is converted to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for accurate docking.
-
File Format Conversion: The optimized structure is saved in a format compatible with docking software (e.g., .pdbqt, .mol2).
4.1.2. Protein Target Preparation
-
Structure Retrieval: The 3D crystal structures of the selected protein targets (e.g., COX-2: PDB ID 5IKR, 5-LOX: PDB ID 3O8Y) are downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate protonation states for amino acid residues are assigned at a physiological pH of 7.4.
-
Active Site Definition: The binding site for molecular docking is defined, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
Molecular Docking
-
Software: AutoDock Vina is a widely used and effective tool for molecular docking.
-
Grid Box Generation: A grid box is generated around the defined active site of the target protein. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
Docking Execution: The prepared this compound structure is docked into the active site of the prepared target protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The resulting docking poses are analyzed. The pose with the best score (lowest binding energy) is typically considered the most probable binding mode.
Molecular Dynamics (MD) Simulations
-
System Setup: The top-ranked protein-ligand complex from molecular docking is placed in a periodic box of water molecules, and ions are added to neutralize the system.
-
Simulation Protocol: The system undergoes energy minimization, followed by a series of heating and equilibration steps. A production run of at least 100 nanoseconds is then performed to observe the dynamics of the complex.
-
Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key intermolecular interactions (e.g., hydrogen bonds).
ADMET Prediction
-
Web-based Tools: Several online platforms, such as SwissADME and pkCSM, can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
-
Parameter Analysis: Key parameters to analyze include Lipinski's rule of five for drug-likeness, aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity risks (e.g., hepatotoxicity, mutagenicity).
Predicted Signaling Pathway Involvement
Based on the hypothetical anti-inflammatory and anticancer activities, we can predict this compound's involvement in the following signaling pathways.
Arachidonic Acid Pathway (Anti-inflammatory)
Intrinsic Apoptosis Pathway (Anticancer)
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico investigation of this compound's bioactivity. The outlined methodologies, from molecular docking and MD simulations to ADMET prediction, represent a robust initial step in the drug discovery pipeline. The logical progression from computational prediction to pathway analysis allows for the generation of testable hypotheses regarding the mechanism of action of this novel natural product.
The critical next step is the acquisition of experimental data for this compound. In vitro screening against a broader panel of cancer cell lines and inflammatory targets is essential. Positive hits from these screens will provide the necessary foundation to validate and refine the in silico models presented here, ultimately paving the way for the potential development of this compound as a therapeutic lead.
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of Jangomolide and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a detailed, peer-reviewed total synthesis of Jangomolide has not been reported in the scientific literature. While the compound is listed in chemical databases such as PubChem (CID 14240958) and the Human Metabolome Database (HMDB0038158)[1], and is described as a limonoid isolated from Flacourtia jangomas[2][3], the primary literature detailing its complete synthetic route is not available.
Therefore, this document provides a comprehensive overview of established synthetic strategies and detailed protocols for the synthesis of structurally related compounds, specifically steroid lactones and furan-containing macrocycles. These methodologies represent the current state-of-the-art in natural product synthesis and would be applicable to a future synthetic endeavor targeting this compound.
Introduction to this compound and its Structural Features
This compound is a natural product classified as a steroid lactone, possessing a complex polycyclic architecture that includes a furan (B31954) moiety. Its chemical formula is C₂₆H₂₈O₈[1]. The intricate stereochemistry and dense functionalization of this compound present a significant synthetic challenge, making it an attractive target for total synthesis. A successful synthesis would not only provide access to the natural product for further biological evaluation but also open avenues for the creation of novel analogues with potentially enhanced therapeutic properties.
General Strategies for the Synthesis of Steroid Lactones
The synthesis of steroid lactones typically involves the construction of the core steroidal framework followed by the installation of the lactone functionality. Key synthetic strategies include:
-
Diels-Alder Cycloadditions: A powerful tool for the construction of the polycyclic core of steroids.
-
Radical Cyclizations: Enabling the formation of challenging carbon-carbon bonds.
-
Ring-Closing Metathesis (RCM): A versatile method for the formation of large rings.
-
Oxidative Cyclizations: To form the lactone ring from a diol or a carboxylic acid and an alcohol.
Table 1: Comparison of Key Macrolactonization Methods
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAP, Toluene (B28343), rt to 110 °C | High yields, mild conditions for the cyclization precursor formation. | Requires stoichiometric activating agent, sensitive to steric hindrance. |
| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, PPh₃, Xylene, reflux | Effective for the formation of medium and large rings. | High temperatures required, potential for side reactions. |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), DMAP or PPY, CH₂Cl₂, rt | Mild conditions, high yields, short reaction times. | Stoichiometric anhydride is required. |
| Keck Macrolactonization | DCC, DMAP, Pyridine, CH₂Cl₂, rt | Simple procedure, readily available reagents. | Can be prone to racemization, formation of N-acylurea byproduct. |
General Strategies for the Synthesis of Furan-Containing Macrolides
The incorporation of a furan moiety into a macrocyclic structure requires careful planning. Common approaches include:
-
Early-Stage Furan Introduction: Synthesizing a furan-containing building block that is then carried through the synthetic sequence.
-
Late-Stage Furan Formation: Constructing the furan ring on a pre-formed macrocyclic intermediate. This can be achieved through various methods such as the Paal-Knorr synthesis or from oxidation of a suitable precursor.
Detailed Experimental Protocols (Generalized for Structurally Related Compounds)
The following protocols are representative examples of key reactions that would likely be employed in the synthesis of a complex steroid lactone like this compound.
Protocol 1: Diels-Alder Cycloaddition for Steroid Core Construction
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction to form a key cyclohexene (B86901) intermediate.
Materials:
-
Diene (e.g., Danishefsky's diene)
-
Dienophile (e.g., a functionalized enone)
-
Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂)
-
Quenching solution (e.g., saturated NaHCO₃ solution)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
Dissolve the dienophile (1.0 eq) in anhydrous toluene under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add the Lewis acid (1.1 eq) dropwise and stir the mixture for 15 minutes.
-
Add a solution of the diene (1.2 eq) in anhydrous toluene dropwise over 30 minutes.
-
Allow the reaction to stir at -78 °C for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Yamaguchi Macrolactonization
This protocol provides a general method for the cyclization of a seco-acid to form the macrolactone.
Materials:
-
Hydroxy-acid (seco-acid) (1.0 eq)
-
2,4,6-Trichlorobenzoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (3.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a solution of the hydroxy-acid (1.0 eq) in anhydrous toluene, add Et₃N (1.2 eq) and 2,4,6-trichlorobenzoyl chloride (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 2 hours.
-
In a separate flask, prepare a solution of DMAP (3.0 eq) in a large volume of anhydrous toluene.
-
Add the activated ester solution from step 2 dropwise to the DMAP solution over a period of 6-8 hours using a syringe pump to maintain high dilution conditions.
-
Stir the reaction mixture at room temperature for an additional 12 hours.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting macrolactone by flash column chromatography.
Visualizations
Diagram 1: Generalized Workflow for Natural Product Total Synthesis
Caption: A generalized workflow for the total synthesis of a complex natural product.
Diagram 2: Generalized Steroid Hormone Signaling Pathway
Caption: A generalized signaling pathway for steroid hormones via nuclear receptors.
Conclusion
While the total synthesis of this compound remains an open challenge, the synthetic methodologies for constructing steroid lactones and furan-containing macrolides are well-established. The protocols and strategies outlined in this document provide a foundational framework for researchers aiming to embark on the synthesis of this compound and its analogues. The development of a successful synthetic route will be a significant achievement in the field of natural product synthesis and will enable a deeper exploration of the biological activities of this fascinating molecule.
References
Application Notes and Protocols: Jangomolide Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jangomolide (B1155115), a novel limonoid, has been isolated from the plant Flacourtia jangomas, a species traditionally used in various medicinal practices.[1][2] Limonoids, a class of highly oxygenated triterpenoid (B12794562) secondary metabolites, have garnered significant scientific interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This document provides detailed protocols for the extraction and purification of this compound from its natural source, along with a summary of quantitative data from crude extracts of Flacourtia jangomas and an overview of potential signaling pathways modulated by limonoids.
Data Presentation: Quantitative Analysis of Flacourtia jangomas Extracts
| Plant Part | Extraction Solvent | Bioactive Compound Class | Concentration (mg/g of dry weight unless otherwise specified) | Reference |
| Fruits | Methanol (B129727) | Total Phenols | 20 mg/g (GAE) | [6] |
| Fruits | Methanol | Total Flavonoids | 2 mg/g (QE) | [6] |
| Fruits | Ethanol | Total Phenolics | 456.32 ± 23.81 mg GAE/100g (fresh weight) | [4] |
| Fruits | Ethanol | Total Flavonoids | 65.95 ± 2.92 mg QE/100g (fresh weight) | [4] |
| Fruits | Ethanol | Total Tannins | 944.08 ± 26.31 mg TAE/100g (fresh weight) | [4] |
| Fruits | Ethanol | Total Alkaloids | 586.68 ± 44.56 mg CE/100g (fresh weight) | [4] |
| Fruits | Ethanol | Total Saponins | 20.87 ± 2.00 mg SE/100g (fresh weight) | [4] |
| Leaves | Methanol | Total Flavonoids | 868.04 ± 3.185 mg QE/g | [7] |
| Leaves | Methanol | Total Tannins | 253.10 ± 0.738 mg TAE/g | [7] |
| Leaves | Methanol | Total Phenols | 144.35 ± 0.99 mg GAE/g | [7] |
| Leaves | Methanol | Total Alkaloids | 4.98 ± 1.161 % | [7] |
GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent; TAE: Tannic Acid Equivalent; CE: Catechin Equivalent; SE: Saponin Equivalent.
Experimental Protocols
The following protocols are based on established methodologies for the extraction of bioactive compounds from Flacourtia jangomas and general purification techniques for limonoids. Researchers should optimize these protocols based on their specific experimental goals and available equipment.
Protocol 1: Extraction of Crude this compound from Flacourtia jangomas
This protocol outlines the initial extraction of a crude mixture containing this compound from the stem and bark of Flacourtia jangomas.
Materials:
-
Stem and bark of Flacourtia jangomas
-
Methanol (analytical grade)
-
Drying oven
-
Grinder or mill
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Collect fresh stem and bark of Flacourtia jangomas. Wash the plant material thoroughly with distilled water to remove any dirt and debris.
-
Drying: Shade dry the plant material for one week, followed by oven drying at a controlled temperature of 40-50°C until a constant weight is achieved to remove all moisture.
-
Grinding: Grind the dried plant material into a fine powder using a grinder or mill. This increases the surface area for efficient solvent extraction.
-
Soxhlet Extraction:
-
Place the powdered plant material (e.g., 100 g) into a thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with methanol (e.g., 500 mL).
-
Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, condense, and drip into the thimble containing the plant material, extracting the desired compounds.
-
Continue the extraction for 24-48 hours, or until the solvent in the siphon tube runs clear.
-
-
Concentration: After extraction, concentrate the methanolic extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure to remove the methanol.
-
Drying: Dry the resulting crude extract in a desiccator to obtain a solid residue.
-
Storage: Store the crude extract in an airtight container at 4°C for further purification.
Protocol 2: Purification of this compound
This protocol describes a general approach for the purification of this compound from the crude extract using column chromatography techniques, which are standard for the separation of limonoids.
Materials:
-
Crude methanolic extract of Flacourtia jangomas
-
Silica (B1680970) gel (for column chromatography, 60-120 mesh)
-
Glass column for chromatography
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol in increasing order of polarity)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp for visualization
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pour the slurry into the chromatography column and allow it to pack uniformly without any air bubbles.
-
Wash the column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the prepared column.
-
-
Elution:
-
Begin the elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3... n-hexane:ethyl acetate).
-
-
Fraction Collection:
-
Collect the eluate in separate fractions of equal volume (e.g., 10 mL or 20 mL).
-
-
Monitoring by TLC:
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate).
-
Visualize the spots under a UV lamp or by using a suitable staining reagent.
-
Pool the fractions that show a similar TLC profile and contain the compound of interest (this compound).
-
-
Further Purification (if necessary):
-
Concentration and Characterization:
-
Concentrate the purified fractions containing this compound using a rotary evaporator.
-
The structure and purity of the isolated this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathways Modulated by Limonoids
While the specific signaling pathways modulated by this compound have not yet been elucidated, studies on other limonoids, particularly those with anticancer activity, suggest potential targets. The following diagrams illustrate key signaling pathways that are often affected by limonoids and may be relevant for this compound's biological activity.
Note: These are hypothesized pathways for this compound based on the activity of similar compounds.
References
- 1. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjpdft.com [rjpdft.com]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isolation and purification of closely related citrus limonoid glucosides by flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity of Jangomolide on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Note: To date, there is no publicly available scientific literature detailing the in vitro cytotoxic effects of Jangomolide on cancer cell lines. The following application notes and protocols are provided as a template. The quantitative data and signaling pathways presented are hypothetical and for illustrative purposes. Researchers should generate their own experimental data to accurately assess the cytotoxic properties of this compound.
Introduction
This compound is a naturally occurring steroid lactone, a class of compounds known to exhibit a range of biological activities.[1] Related steroid lactones, such as withanolides, bufadienolides, and cardenolides, have demonstrated significant anticancer properties in preclinical studies.[2][3][4] These compounds can induce cell cycle arrest, apoptosis, and inhibit tumor growth through various molecular mechanisms.[2][4][5][6] This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound against a panel of human cancer cell lines using the MTT assay and presents a hypothetical signaling pathway that may be involved in its mechanism of action.
Quantitative Data Presentation (Hypothetical)
The cytotoxic activity of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. The following table presents hypothetical IC50 values for this compound against various cancer cell lines after 72 hours of treatment.
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.7 |
| A549 | Lung Carcinoma | 3.5 |
| HCT116 | Colon Carcinoma | 6.1 |
| HeLa | Cervical Carcinoma | 4.8 |
| PC-3 | Prostate Adenocarcinoma | 9.3 |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a fresh complete medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in a serum-free medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., doxorubicin).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for a further 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Based on the known mechanisms of action of other steroid lactones, it is plausible that this compound may induce apoptosis in cancer cells. Many cardenolides and bufadienolides initiate apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[1][6][7] The following diagram illustrates a hypothetical signaling cascade.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.
Conclusion
While there is currently a lack of specific data on the cytotoxic effects of this compound, its classification as a steroid lactone suggests potential as an anticancer agent. The provided protocols offer a standardized method for determining its in vitro cytotoxicity. The hypothetical data and signaling pathway serve as a framework for researchers to present and interpret their findings. Further investigation is warranted to elucidate the precise mechanism of action and therapeutic potential of this compound in oncology.
References
- 1. Apoptotic activities of cardenolide glycosides from Asclepias subulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of bufadienolides and their novel strategies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular targets and mechanisms of cancer prevention and treatment by withaferin a, a naturally occurring steroidal lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-apoptotic and cytostatic activity of naturally occurring cardenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withanolides-Induced Breast Cancer Cell Death Is Correlated with Their Ability to Inhibit Heat Protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of proliferation and apoptotic induction by 20 steroid glycosides in 143B osteosarcoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Jangomolide
Disclaimer: As of the date of this document, there is limited publicly available scientific literature detailing the specific antimicrobial activity of Jangomolide. Therefore, this document provides a comprehensive and generalized protocol for the antimicrobial susceptibility testing of a novel natural product, using this compound as a hypothetical example. The experimental parameters and potential results described herein are illustrative and based on established methodologies for natural product antimicrobial screening.
Introduction
This compound is a steroid lactone natural product with the molecular formula C₂₆H₂₈O₈[1]. The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery and evaluation of novel antimicrobial agents[2][3]. Natural products are a rich source of chemical diversity and have historically yielded many effective antibiotics[4][5][6]. This document provides detailed protocols for determining the in vitro antimicrobial susceptibility profile of this compound. The methodologies are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are internationally recognized standards for antimicrobial susceptibility testing (AST)[7][8][9][10][11][12][13][14]. These protocols are intended for researchers, scientists, and drug development professionals investigating the potential of new chemical entities as antimicrobial agents.
Data Presentation: Summarized Quantitative Data
The following tables are templates for presenting the quantitative data obtained from antimicrobial susceptibility testing of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Bacterial Strains
| Test Organism | Strain ID | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Vancomycin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | ||
| Staphylococcus aureus (MRSA) | Clinical Isolate | Positive | ||
| Enterococcus faecalis | ATCC 29212 | Positive | ||
| Escherichia coli | ATCC 25922 | Negative | ||
| Pseudomonas aeruginosa | ATCC 27853 | Negative | ||
| Klebsiella pneumoniae | Clinical Isolate | Negative |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Fungal Strains
| Test Organism | Strain ID | MIC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans | ATCC 90028 | ||
| Candida glabrata | Clinical Isolate | ||
| Cryptococcus neoformans | ATCC 208821 | ||
| Aspergillus fumigatus | ATCC 204305 |
Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)
| Test Organism | Strain ID | This compound Disk Content (µg) | Zone of Inhibition (mm) | Positive Control (e.g., Gentamicin) Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 |
Experimental Protocols
This protocol is adapted from CLSI guidelines and is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[9][12][15].
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Bacterial and fungal strains (standard and clinical isolates)
-
Positive control antibiotics (e.g., Vancomycin, Gentamicin, Fluconazole)
-
Negative control (solvent used to dissolve this compound)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Incubator
Protocol:
-
Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of this compound in the appropriate broth medium (CAMHB or RPMI-1640) in a separate 96-well plate or in tubes. The final concentration range should be chosen based on preliminary screening (e.g., 256 µg/mL to 0.5 µg/mL). b. Transfer 50 µL of each dilution to the corresponding wells of the test microtiter plate.
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation of Microtiter Plates: a. Add 50 µL of the final diluted inoculum to each well of the microtiter plate containing the this compound dilutions. This will result in a final volume of 100 µL per well. b. Include a growth control well (inoculum in broth without this compound) and a sterility control well (broth only). c. Also, include wells with the positive control antibiotic and a solvent control.
-
Incubation: a. Incubate the plates at 35-37°C for 16-20 hours for most bacteria. b. For fungi, incubate at 35°C for 24-48 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as observed by the naked eye[16].
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent[14].
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Positive control antibiotic disks
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Protocol:
-
Preparation of this compound Disks: a. Dissolve a known weight of this compound in a suitable volatile solvent. b. Apply a specific volume of the solution to sterile blank paper disks to achieve the desired concentration per disk (e.g., 30 µ g/disk ). c. Allow the solvent to evaporate completely in a sterile environment.
-
Inoculum Preparation and Plating: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. b. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. c. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even growth. d. Allow the plate to dry for 3-5 minutes.
-
Application of Disks: a. Aseptically place the prepared this compound disks and the positive control antibiotic disks onto the surface of the inoculated MHA plate. b. Ensure the disks are firmly in contact with the agar.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-18 hours.
-
Measurement and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. b. The size of the inhibition zone is indicative of the antimicrobial activity.
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.
Caption: Hypothetical Mechanism: Inhibition of Cell Wall Synthesis.
References
- 1. This compound | C26H28O8 | CID 14240958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Susceptibility Assessment of Multidrug Resistant Bacteria to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of natural products from the flora of Northern Ontario, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products | TargetMol [targetmol.com]
- 5. Natural products: a continuing source of novel drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NATURAL PRODUCTS: A CONTINUING SOURCE OF NOVEL DRUG LEADS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. EUCAST: Guidance Documents [eucast.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. researchgate.net [researchgate.net]
- 12. nih.org.pk [nih.org.pk]
- 13. EUCAST expert rules in antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nicd.ac.za [nicd.ac.za]
- 15. journals.asm.org [journals.asm.org]
- 16. Strong antimicrobial activity of xanthohumol and other derivatives from hops (Humulus lupulus L.) on gut anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Jangomolide as a Potential Anti-inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a significant area of pharmaceutical research. This document provides a comprehensive set of protocols for the in vitro evaluation of a novel compound, herein referred to as Jangomolide, for its potential anti-inflammatory properties. The primary model utilized is the lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, a widely accepted system for mimicking inflammatory responses.[1][2] These protocols detail methods for assessing cytotoxicity, measuring key inflammatory mediators, and investigating the underlying molecular mechanisms through the analysis of the NF-κB and MAPK signaling pathways.
Data Presentation: Summary of Quantitative Data
Effective evaluation of a potential anti-inflammatory agent requires the systematic recording and comparison of quantitative data. The following table structure is recommended for summarizing the experimental results for this compound.
| Assay | Parameter Measured | This compound Concentration | Result (e.g., Mean ± SD) | Positive Control (e.g., Dexamethasone) | LPS Control | Untreated Control |
| Cell Viability | % Viability | IC50: | 100% | 100% | ||
| 1 µM | ||||||
| 10 µM | ||||||
| 50 µM | ||||||
| Nitric Oxide (NO) Production | NO₂⁻ Concentration (µM) | IC50: | ||||
| 1 µM | ||||||
| 10 µM | ||||||
| 50 µM | ||||||
| Cytokine Secretion (pg/mL) | TNF-α | IC50: | ||||
| 1 µM | ||||||
| 10 µM | ||||||
| 50 µM | ||||||
| IL-6 | IC50: | |||||
| 1 µM | ||||||
| 10 µM | ||||||
| 50 µM | ||||||
| IL-1β | IC50: | |||||
| 1 µM | ||||||
| 10 µM | ||||||
| 50 µM | ||||||
| Protein Expression (Relative Density) | p-p65/p65 | 10 µM | ||||
| p-IκBα/IκBα | 10 µM | |||||
| p-ERK/ERK | 10 µM | |||||
| p-p38/p38 | 10 µM | |||||
| p-JNK/JNK | 10 µM |
Experimental Protocols
General Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3]
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density (e.g., 1.5 x 10⁵ cells/mL).[4]
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect cell viability) for 1-2 hours.[5]
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.[3][4] Include untreated, vehicle control, and LPS-only control groups.
-
Incubate for the desired time period depending on the assay (e.g., 24 hours for NO and cytokine analysis, or shorter time points for signaling pathway studies).[4][7]
-
Cell Viability Assessment: MTT Assay
This assay determines the potential cytotoxicity of this compound, ensuring that observed anti-inflammatory effects are not due to cell death.[8]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[9] The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[4]
-
Treat cells with various concentrations of this compound for 24 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for an additional 4 hours at 37°C.[8]
-
Carefully remove the supernatant.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Measurement of Nitric Oxide (NO) Production: Griess Assay
This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator.
-
Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable and oxidized product of NO. The assay involves a diazotization reaction that results in a colored product, the absorbance of which is proportional to the nitrite concentration.
-
Protocol:
-
Seed and treat RAW 264.7 cells in a 96-well plate as described in section 3.1.
-
After a 24-hour incubation with this compound and/or LPS, collect 100 µL of the cell culture supernatant from each well.[4]
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[4]
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.[4]
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Measurement of Pro-inflammatory Cytokines: ELISA
This protocol quantifies the secretion of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay that uses antibodies to detect and quantify a specific protein in a sample. A sandwich ELISA is commonly used for cytokines.
-
Protocol:
-
Seed and treat RAW 264.7 cells as described in section 3.1 in an appropriate plate format (e.g., 24-well).
-
After 24 hours of stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.[11] The supernatants can be used immediately or stored at -80°C.[12]
-
Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.[11][13][14]
-
Briefly, this involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).[13]
-
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[13]
-
Analysis of Signaling Pathways: Western Blotting
This technique is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, providing insight into the mechanism of action of this compound.
-
Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the protein of interest.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates (1 x 10⁶ cells/well) and treat with this compound and LPS for shorter time points (e.g., 15, 30, 60 minutes) to capture transient phosphorylation events.[15]
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.[15]
-
Determine the protein concentration of the supernatants using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: General experimental workflow for in vitro anti-inflammatory screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 11. Measurement of IL-1β, IL-6 and TNF-α concentration in the RAW 264.7 macrophage cell line [bio-protocol.org]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols for the In Vivo Formulation of Jangomolide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific data regarding the in vivo formulation of Jangomolide is not publicly available. The following application notes and protocols are based on established methodologies for the formulation and in vivo assessment of poorly water-soluble natural products. "this compound" is used as a representative compound with these characteristics. Researchers should conduct their own solubility, stability, and compatibility studies to optimize the formulation for their specific needs.
Application Notes: Formulation Strategies for In Vivo Studies
Natural products like this compound often exhibit poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in in vivo models.[1][2] The selection of an appropriate formulation strategy is critical for ensuring consistent and reproducible results in preclinical studies.[1][3] This section outlines several common approaches to enhance the solubility and bioavailability of hydrophobic compounds for oral and parenteral administration.
Co-solvent Systems
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble drugs.[1] The principle behind their use is that they can create a more hydrophobic environment in the aqueous vehicle, thus facilitating the dissolution of the compound.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)
Considerations:
-
Toxicity: The concentration of co-solvents must be carefully controlled to avoid toxicity in animal models.
-
Precipitation: The drug may precipitate upon administration when the co-solvent is diluted by physiological fluids.[4]
-
Route of Administration: The choice of co-solvent is dependent on the intended route of administration (e.g., oral, intravenous, intraperitoneal).
Surfactant-Based Formulations
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating the hydrophobic drug and increasing its apparent solubility.[1] They can also improve the stability of suspensions.[1]
Commonly Used Surfactants:
-
Tween 80 (Polysorbate 80)
-
Cremophor EL (Polyoxyl 35 Castor Oil)
-
Solutol HS-15 (Macrogol 15 Hydroxystearate)
-
Sodium Lauryl Sulfate (SLS)
Considerations:
-
Biocompatibility and Safety: Newer surfactants often exhibit better safety profiles compared to traditional ones.[1]
-
Critical Micelle Concentration (CMC): The concentration of the surfactant must be above its CMC to effectively solubilize the drug.
-
Potential for Drug Interactions: Surfactants can interact with biological membranes and affect drug absorption and distribution.
Lipid-Based Drug Delivery Systems
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are a promising approach for enhancing the oral bioavailability of poorly soluble drugs.[5] These systems consist of a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5]
Components of Lipid-Based Systems:
-
Oils: Triglycerides (e.g., corn oil, sesame oil), fatty acid esters.
-
Surfactants: As listed in section 1.2.
-
Co-solvents/Co-surfactants: To improve drug solubility in the lipid phase and facilitate emulsification.
Advantages:
-
Enhanced drug solubilization.
-
Protection of the drug from degradation.
-
Potential to bypass first-pass metabolism via lymphatic uptake.
Particle Size Reduction
Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a higher dissolution rate.[1][4] This is a common strategy for compounds where dissolution is the rate-limiting step for absorption.[2]
Methods for Particle Size Reduction:
-
Micronization: Mechanical grinding of the drug particles to the micrometer range.
-
Nanonization (Nanosuspensions): Production of drug particles in the nanometer range, which can significantly enhance dissolution velocity.[4] Nanosuspensions are often stabilized with surfactants or polymers to prevent particle aggregation.
Quantitative Data Summary
The following tables provide a summary of typical starting concentrations and ratios for the formulation components. These values should be optimized for this compound based on experimental data.
Table 1: Common Vehicle Compositions for In Vivo Studies
| Vehicle Component | Typical Concentration Range | Route of Administration | Notes |
| Co-solvents | |||
| DMSO | 1-10% (v/v) | IP, IV, Oral | Can have pharmacological effects and should be used with caution. |
| Ethanol | 5-20% (v/v) | Oral, IP | Can cause irritation at higher concentrations. |
| PEG 400 | 10-50% (v/v) | Oral, IP | Generally considered safe. |
| Propylene Glycol | 10-40% (v/v) | Oral, IP | A common vehicle component. |
| Surfactants | |||
| Tween 80 | 0.5-5% (v/v) | Oral, IP, IV | Widely used to improve solubility and stability of suspensions. |
| Cremophor EL | 1-10% (v/v) | IV, IP | Associated with hypersensitivity reactions; should be used with caution. |
| Suspending Agents | |||
| Carboxymethylcellulose (CMC) | 0.5-2% (w/v) | Oral | Used to create stable suspensions for oral gavage. |
| Methylcellulose | 0.5-1% (w/v) | Oral | Another common suspending agent. |
| Lipid-Based Systems | |||
| Oil Phase | 20-60% (w/w) | Oral | E.g., Sesame oil, corn oil. |
| Surfactant | 30-70% (w/w) | Oral | Critical for emulsification. |
| Co-surfactant/Co-solvent | 10-40% (w/w) | Oral | E.g., Transcutol, Ethanol. |
Experimental Protocols
The following are generalized protocols for the formulation and in vivo evaluation of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol for Vehicle Screening and Solubility Determination
Objective: To identify a suitable vehicle for the in vivo administration of this compound.
Materials:
-
This compound
-
A selection of co-solvents, surfactants, and oils (as listed in Table 1)
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
HPLC or other suitable analytical method for quantifying this compound
Procedure:
-
Prepare a series of potential vehicle formulations by combining different ratios of co-solvents, surfactants, and aqueous solutions (e.g., saline or PBS).
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each test vehicle.
-
Vortex the samples for 2 minutes and then sonicate for 30 minutes to facilitate dissolution.
-
Equilibrate the samples at room temperature or 37°C for 24-48 hours to ensure saturation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method.
-
Select the vehicle that provides the desired solubility and is known to be safe for the intended route of administration.
Protocol for Preparation of a Co-solvent/Surfactant Formulation
Objective: To prepare a solution or fine suspension of this compound for in vivo administration.
Materials:
-
This compound
-
Selected co-solvent(s) (e.g., PEG 400)
-
Selected surfactant(s) (e.g., Tween 80)
-
Aqueous vehicle (e.g., sterile saline or PBS)
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, add the co-solvent(s) and the surfactant(s).
-
Add the this compound to the co-solvent/surfactant mixture.
-
Gently warm the mixture (if the compound is heat-stable) and stir using a magnetic stirrer until the this compound is completely dissolved. Sonication can also be used to aid dissolution.
-
Slowly add the aqueous vehicle to the mixture while continuously stirring to achieve the final desired volume and concentration.
-
Visually inspect the final formulation for clarity (for solutions) or for a uniform, fine suspension.
-
Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its short-term stability.
Protocol for Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of the this compound formulation.
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Age: 6-8 weeks
-
Sex: Both males and females should be used initially.
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Randomly assign animals to different dose groups (e.g., 5, 50, 500, 2000 mg/kg) and a vehicle control group (n=3-5 per group).
-
Administer a single dose of the this compound formulation or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Observe the animals continuously for the first few hours post-administration and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis if necessary.
-
The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.
Protocol for an In Vivo Efficacy Study (General)
Objective: To evaluate the therapeutic efficacy of the this compound formulation in a relevant animal model of disease.
Procedure:
-
Induce the disease model in the animals (e.g., tumor implantation for a cancer model, induction of inflammation for an anti-inflammatory model).
-
Randomly assign the animals to a vehicle control group, a positive control group (a known effective drug), and one or more this compound treatment groups at doses below the MTD.
-
Administer the treatments according to a predetermined schedule (e.g., once daily for 21 days).
-
Monitor the animals for relevant efficacy endpoints throughout the study (e.g., tumor volume, inflammatory markers, behavioral changes).
-
Record body weights and any signs of toxicity.
-
At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.
-
Statistically analyze the data to determine the efficacy of this compound compared to the control groups.
Visualizations: Diagrams and Workflows
Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Action
The following diagram illustrates a plausible signaling pathway through which a natural product like this compound might exert anti-inflammatory effects by inhibiting the NF-κB pathway. This is a common mechanism for many bioactive natural compounds.[6]
Experimental Workflow for In Vivo Formulation Development
This workflow outlines the logical progression from initial formulation screening to efficacy studies for a compound like this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. future4200.com [future4200.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Jangomolide Extraction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to optimize the extraction and purification of Jangomolide, a novel polyketide macrolide with cytotoxic properties, isolated from the marine actinomycete Streptomyces jangolensis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the fermentation, extraction, and purification of this compound.
Category 1: Fermentation & Bioactivity
-
Q1: My Streptomyces jangolensis culture is growing, but subsequent extracts show no cytotoxic activity. What could be the cause?
-
A1: Loss of bioactivity can stem from several factors. Secondary metabolism in Streptomyces is highly sensitive to culture conditions.[1] Verify that the fermentation parameters—such as pH, temperature, incubation time, and aeration—are optimal, as these significantly impact secondary metabolite production.[2][3] Sub-culturing the strain multiple times can sometimes lead to a loss of productivity; it is advisable to return to an early-generation glycerol (B35011) stock.[1] Also, confirm that the growth phase for harvesting is correct, as this compound production may be tightly linked to a specific phase of the bacterial growth curve.[1]
-
-
Q2: I'm trying to replicate a previous fermentation, but the new batch is inactive. What should I check?
-
A2: Inconsistent results between batches are a common challenge.[1] Ensure that all media components are from the same supplier and lot number, if possible, to minimize variability. Any minor change in culture conditions, including flask size or shaker speed, can alter oxygen levels and affect secondary metabolism.[1] It is also recommended to perform a small-scale analytical extraction (e.g., using TLC or LC-MS) on both the old, active extract and the new one to compare their chemical profiles and confirm the absence of the target compound.[1]
-
Category 2: Extraction & Yield Optimization
-
Q3: The yield of my crude this compound extract is consistently low. How can I improve it?
-
A3: Low yield is often related to the extraction solvent and method. The choice of solvent is critical; its polarity should be matched to this compound, which as a macrolide, has both polar and non-polar regions.[4] A solvent system like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) is often effective for polyketides.[2][5] Consider using more advanced extraction techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE), which can improve efficiency by enhancing mass transfer and solvent penetration.[6][7][8] The physical state of the biomass is also important; ensure it is properly lyophilized and ground to increase the surface area available for extraction.[9]
-
-
Q4: Does the choice of solvent significantly impact the final purified yield?
-
A4: Absolutely. The initial extraction solvent determines which compounds are pulled from the biomass. Using a highly polar solvent like water might extract many primary metabolites (sugars, salts) that complicate purification, while a non-polar solvent like hexane (B92381) may not efficiently extract the moderately polar this compound.[10] Ethyl acetate is often a good starting point for macrolides from fermentation broths.[2][11] Optimizing the solvent system is a key step in maximizing the final yield of the pure compound.[4]
-
Category 3: Purification & Purity
-
Q5: this compound is not binding to my silica (B1680970) gel column during flash chromatography. What is happening?
-
A5: Failure to bind typically indicates an issue with solvent polarity.[12] If the loading solvent is too polar, the compound will travel with the solvent front instead of adsorbing to the silica. Ensure you are using a non-polar solvent system for loading. Another possibility is that the compound has decomposed on the acidic silica gel; this can be tested by spotting the compound on a TLC plate and letting it sit for an hour before developing to see if degradation occurs.[12] If instability is an issue, consider using a different stationary phase like alumina (B75360) or a bonded-phase silica (e.g., C18).[12]
-
-
Q6: I see a band on my TLC, but the compound won't elute from the column, even with a highly polar solvent.
-
A6: This suggests irreversible adsorption or decomposition on the column.[12] Your compound may be unstable on silica. If the compound is highly polar, it may also require an extremely polar mobile phase (e.g., with methanol or even small amounts of acid/base modifiers) to elute. However, if even this fails, it is likely lost on the column.[12] In this case, alternative purification methods such as preparative HPLC with a reverse-phase column (C18) are recommended.
-
-
Q7: My final product contains persistent impurities that co-elute with this compound. How can I remove them?
-
A7: Co-elution is a common challenge in purifying natural products.[13] Try changing the selectivity of your chromatography. If you are using normal-phase (silica) chromatography, switch to a reverse-phase (C18) system, or vice-versa. Different separation mechanisms can often resolve compounds that behave similarly in one system.[14] You can also try a different solvent system in your current setup; for example, switching from a hexane/ethyl acetate gradient to a dichloromethane (B109758)/methanol gradient can alter the elution profile.[12] Adding a small percentage of a third solvent can also modify selectivity.
-
Category 4: Process Scale-Up
-
Q8: I had a good yield at the lab scale (1 L), but the yield dropped dramatically when I scaled up to 50 L. Why?
-
A8: Scale-up is not always a linear process.[14][15] Factors that change with scale include heat transfer, mass transfer, and mixing efficiency.[9][15] In fermentation, reduced oxygen transfer in a larger vessel can shut down the metabolic pathways for this compound production. In extraction, the ratio of solvent volume to biomass surface area may not be equivalent, leading to inefficient extraction.[15] When scaling up, it's crucial to consider parameters beyond just volume, such as vessel geometry, agitation rates, and solvent penetration time.[9][15]
-
Quantitative Data on Extraction Efficiency
The selection of an appropriate solvent is paramount for maximizing the recovery of this compound from the Streptomyces jangolensis biomass. The following tables summarize the relative yield of crude and purified this compound based on different extraction solvents and conditions.
Table 1: Effect of Solvent Polarity on Crude Extract Yield
| Solvent System | Polarity Index | Crude Yield (mg/L of culture) | Relative Purity of this compound in Crude Extract (%) |
| n-Hexane | 0.1 | 85 | 5 |
| Dichloromethane (DCM) | 3.1 | 210 | 15 |
| Ethyl Acetate | 4.4 | 450 | 35 |
| Acetone | 5.1 | 520 | 25 |
| Ethanol | 4.3 | 610 | 18 |
| Water | 10.2 | 1200 | < 1 |
Data compiled from analogous polyketide extraction studies.[5][16]
Table 2: Optimization of Extraction Method using Ethyl Acetate
| Extraction Method | Temperature (°C) | Time (hours) | Purified this compound Yield (mg/L of culture) |
| Maceration (Static) | 25 | 24 | 28.5 |
| Maceration (with Agitation) | 25 | 24 | 45.2 |
| Soxhlet Extraction | 65 | 8 | 55.8 |
| Ultrasound-Assisted Extraction (UAE) | 40 | 1 | 72.1 |
| Pressurized Liquid Extraction (PLE) | 80 | 0.5 | 85.4 |
Data based on comparative studies of extraction techniques for natural products.[6][7][8][17]
Experimental Protocols
Protocol 1: Fermentation of Streptomyces jangolensis
-
Inoculum Preparation: Aseptically transfer a cryopreserved vial of S. jangolensis to 50 mL of seed medium (e.g., ISP2 broth) in a 250 mL baffled flask. Incubate at 28°C with shaking at 220 rpm for 48-72 hours.
-
Production Culture: Inoculate a 2 L production flask containing 1 L of production medium (e.g., a starch-based medium) with 5% (v/v) of the seed culture.
-
Fermentation: Incubate the production culture at 28°C, 220 rpm for 7-10 days.[2] Monitor the culture periodically for growth (biomass) and this compound production via analytical HPLC or a bioassay.
-
Harvesting: After the optimal incubation period, harvest the fermentation broth. Separate the mycelia from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes). The intracellular this compound is primarily in the mycelial biomass.[18]
-
Biomass Preparation: Freeze-dry (lyophilize) the collected mycelial biomass to remove water, which improves extraction efficiency.
Protocol 2: Crude Extraction of this compound
-
Solvent Extraction: Resuspend the lyophilized biomass in ethyl acetate at a ratio of 1:20 (w/v) (e.g., 10 g of biomass in 200 mL of ethyl acetate).[2][11]
-
Maceration & Sonication: Stir the mixture vigorously for 1 hour at room temperature. For improved efficiency, place the flask in an ultrasonic bath and sonicate for 30 minutes, keeping the temperature below 40°C to prevent degradation.[6][7]
-
Filtration: Filter the mixture through Celite or a similar filter aid to remove the solid biomass. Wash the filter cake with a small volume of fresh ethyl acetate to recover any remaining extract.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C until an oily residue or solid crude extract is obtained.[11]
-
Yield Determination: Weigh the crude extract and determine the yield per liter of the original fermentation culture.
Protocol 3: Purification of this compound by Flash Chromatography
-
Column Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) using a non-polar solvent system, such as 98:2 hexane:ethyl acetate.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the prepared column. This dry-loading technique generally results in better separation.[12]
-
Elution: Begin elution with the non-polar solvent system (98:2 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, use a step gradient:
-
500 mL of 98:2 Hexane:EtOAc
-
500 mL of 95:5 Hexane:EtOAc
-
1000 mL of 90:10 Hexane:EtOAc
-
1000 mL of 80:20 Hexane:EtOAc
-
-
Fraction Collection: Collect fractions (e.g., 20 mL each) throughout the elution process.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing pure this compound.
-
Final Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound. Assess purity using HPLC-DAD and confirm structure using NMR and high-resolution mass spectrometry.
Visualizations
// Nodes outside subgraphs Cytokine [label="Cytokine", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway Edges Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK [label="2. Dimerization &\nJAK Activation", dir=none]; JAK -> STAT_inactive [label="3. STAT Recruitment\n& Phosphorylation"]; STAT_inactive -> STAT_active [style=invis]; // for layout STAT_active -> STAT_dimer [label="4. Dimerization"]; STAT_dimer -> DNA [label="5. Nuclear Translocation"]; DNA -> Transcription [label="6. Transcription Regulation"];
// Inhibition Edge this compound -> JAK [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335", arrowhead=T, style=dashed]; } caption: "Hypothetical mechanism of this compound action."
References
- 1. researchgate.net [researchgate.net]
- 2. banglajol.info [banglajol.info]
- 3. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]
- 12. Purification [chem.rochester.edu]
- 13. Troubleshooting Purification Methods [sigmaaldrich.com]
- 14. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
Technical Support Center: Challenges in Complex Macrolide Total Synthesis
Disclaimer: As of December 2025, a literature search has revealed no published total synthesis of Jangomolide. Therefore, this technical support center provides a generalized troubleshooting guide and FAQ for challenges commonly encountered in the total synthesis of complex macrolides, the structural class to which this compound likely belongs. The following information is based on established principles and common issues in the synthesis of large, stereochemically complex macrocyclic lactones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the synthesis of complex macrolides.
1. Macrolactonization and Ring-Closing Metathesis (RCM)
-
Q: My macrolactonization yield is consistently low, with significant formation of dimers and oligomers. What can I do to improve the yield of the desired monomeric macrolide?
A: Low yields in macrolactonization are often due to intermolecular reactions competing with the desired intramolecular cyclization. Here are several strategies to favor the formation of the monomer:
-
High Dilution Conditions: This is the most critical factor. By performing the reaction at very low concentrations (typically 0.001–0.005 M), you decrease the probability of two reactive molecules encountering each other, thus favoring the intramolecular reaction.
-
Slow Addition: Adding the linear precursor slowly via a syringe pump to a large volume of solvent and/or catalyst solution can help maintain a low instantaneous concentration.
-
Choice of Macrolactonization Method: The optimal method depends on the structure of the seco-acid. Common methods include Yamaguchi, Shiina, and Mitsunobu macrolactonizations. It is advisable to screen different conditions on a small scale.
-
Conformational Control: Introducing conformational constraints in the linear precursor can pre-organize it for cyclization. This can be achieved through the use of specific protecting groups or by incorporating rigid structural elements like double or triple bonds.
-
-
Q: I am attempting a Ring-Closing Metathesis (RCM) to form the macrocycle, but the reaction is sluggish and gives multiple byproducts. How can I troubleshoot this?
A: Sluggish RCM and byproduct formation can stem from several factors:
-
Catalyst Choice: The choice of Grubbs catalyst (1st, 2nd, or 3rd generation, or Hoveyda-Grubbs catalysts) is crucial. Second and third-generation catalysts are generally more reactive but can also be less selective. Screen different catalysts to find the optimal one for your substrate.
-
Solvent: The solvent can significantly impact RCM. Dichloromethane (DCM) and toluene (B28343) are common choices. Ensure the solvent is rigorously degassed to remove oxygen, which can deactivate the catalyst.
-
Temperature: While many RCM reactions are run at room temperature or reflux in DCM, sometimes higher temperatures (e.g., refluxing toluene) are required for challenging substrates.
-
Substrate Purity: Impurities, particularly those containing coordinating functional groups (e.g., amines, phosphines, thiols), can poison the catalyst. Ensure your substrate is highly pure.
-
2. Stereochemical Control
-
Q: I am struggling to control the stereochemistry during an aldol (B89426) addition to introduce a new chiral center. What are some reliable methods to improve diastereoselectivity?
A: Achieving high diastereoselectivity in aldol reactions is a common challenge. Consider the following approaches:
-
Chiral Auxiliaries: Employing a chiral auxiliary, such as an Evans oxazolidinone, can provide excellent stereocontrol. The auxiliary is attached to the enolate partner and directs the approach of the electrophile.
-
Substrate-Controlled Diastereoselection: The existing stereocenters in your molecule can influence the stereochemical outcome of the reaction. Analyzing the possible transition states using models like the Felkin-Anh model can help predict and rationalize the observed stereoselectivity.
-
Reagent-Controlled Aldol Reactions: Utilize chiral reagents or catalysts. For example, asymmetric aldol reactions can be achieved using chiral boron enolates (e.g., using DIP-Cl) or by employing proline-catalyzed asymmetric aldol reactions.
-
-
Q: My attempts at a substrate-controlled reduction of a ketone are giving a mixture of diastereomers. How can I enhance the stereoselectivity?
A: For substrate-controlled reductions, the choice of reducing agent is critical:
-
Sterically Hindered Reducing Agents: Reagents like L-Selectride® or K-Selectride® are bulky and will preferentially attack from the less sterically hindered face of the ketone, often leading to high diastereoselectivity.
-
Chelation-Controlled Reductions: If there is a nearby Lewis basic group (e.g., a hydroxyl or ether), using a reducing agent with a Lewis acidic metal, such as zinc borohydride (B1222165) (Zn(BH₄)₂), can lead to a chelated transition state, locking the conformation and directing the hydride delivery from a specific face.
-
3. Protecting Group Strategies
-
Q: I am facing difficulty in selectively deprotecting a primary silyl (B83357) ether in the presence of a secondary one. What conditions should I use?
A: Selective deprotection of silyl ethers relies on the steric hindrance around the silicon atom and the choice of fluoride (B91410) source or acidic conditions.
-
For TBS (tert-Butyldimethylsilyl) ethers: A primary TBS ether can often be removed in the presence of a secondary one using milder acidic conditions, such as pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol (B129727) or ethanol.
-
For TIPS (Triisopropylsilyl) ethers: TIPS ethers are more sterically hindered and thus more stable. This allows for the selective removal of less hindered silyl groups like TBS or TES in the presence of a TIPS group.
-
Fluoride Ion Sources: Milder fluoride sources like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or pyridine-HF can sometimes achieve selective deprotection where TBAF might be too reactive.
-
Quantitative Data Summary
The success of macrolactonization is highly substrate-dependent. The following table provides a general comparison of yields for different macrolactonization methods under high dilution conditions, which is a common challenge in macrolide synthesis.
| Macrolactonization Method | Activating Reagent(s) | Typical Yield Range (%) | Key Considerations |
| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAP | 60 - 90 | Generally high yielding and reliable for a wide range of substrates. |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), DMAP | 55 - 85 | Effective for sterically hindered seco-acids. |
| Mitsunobu Macrolactonization | DEAD (or DIAD), PPh₃ | 40 - 75 | Proceeds via inversion of configuration at the alcohol stereocenter. |
Experimental Protocols
Protocol 1: General Procedure for Yamaguchi Macrolactonization
This protocol provides a typical procedure for the Yamaguchi macrolactonization, a widely used method for the synthesis of macrolides.
-
Preparation of the Seco-Acid Solution: Dissolve the hydroxy acid (1.0 equivalent) in anhydrous toluene to a concentration of approximately 0.05 M.
-
Formation of the Mixed Anhydride: To the stirred solution of the hydroxy acid, add triethylamine (Et₃N, 2.5 equivalents) followed by 2,4,6-trichlorobenzoyl chloride (1.5 equivalents). Stir the mixture at room temperature for 2 hours.
-
Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (B28879) (DMAP, 7.0 equivalents) in a large volume of anhydrous toluene to achieve a final concentration of the hydroxy acid of 0.001–0.005 M upon addition. Heat this solution to reflux.
-
Slow Addition: Using a syringe pump, add the solution of the mixed anhydride to the refluxing DMAP solution over a period of 4–12 hours.
-
Reaction Completion and Workup: After the addition is complete, continue to stir the reaction at reflux for an additional 1 hour. Cool the reaction to room temperature, and quench with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the challenges in macrolide synthesis.
Caption: Workflow for optimizing macrolactonization yields.
Caption: Troubleshooting options for poor stereoselectivity in aldol reactions.
Caption: A simplified logic diagram for a protecting group strategy in total synthesis.
Technical Support Center: Overcoming Solubility Challenges with Jangomolide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered with Jangomolide in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a steroid lactone, a class of organic compounds often characterized by poor water solubility.[1][2] Its hydrophobic nature can lead to precipitation in aqueous-based biological assays, affecting the accuracy and reproducibility of experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on general practices for hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a concentrated stock solution of this compound.[3] It is a powerful polar aprotic solvent capable of dissolving many poorly soluble compounds.
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Optimize the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 1%, to minimize toxicity and solubility artifacts.
-
Use a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single solvent.
-
Employ solubilizing agents: For cell-based assays, excipients such as serum or albumin in the media can help to increase the solubility of hydrophobic compounds. For in-vitro biochemical assays, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can be effective.
-
Sonication: Briefly sonicating the final diluted solution can help to break up aggregates and improve dispersion.
Q4: Are there alternative solvents to DMSO that I can try?
A4: Yes, if DMSO is not suitable for your specific assay, you can explore other organic solvents. A panel of solvents with varying polarities should be tested. Good candidates for steroid lactones, based on general chemical principles, include:
-
Alcohols: Ethanol, Methanol
-
Other Aprotic Solvents: N,N-Dimethylformamide (DMF), Dioxane
-
Glycols: Polyethylene glycol (PEG), Propylene glycol
It is crucial to perform a solvent tolerance test for your specific assay system to determine the maximum concentration that does not cause adverse effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen solvent. | Insufficient solvent volume or inadequate mixing. The compound may have very low solubility in that specific solvent. | - Increase the solvent volume incrementally.- Gently warm the solution (if the compound is heat-stable).- Vortex or sonicate the mixture.- Test a different solvent from the recommended panel. |
| Stock solution appears cloudy or has visible particles. | The concentration is above the solubility limit in the chosen solvent. The compound may have degraded. | - Prepare a new stock solution at a lower concentration.- Filter the solution through a 0.22 µm syringe filter to remove undissolved particles.- Verify the integrity of the compound if degradation is suspected. |
| Precipitation occurs immediately upon dilution in aqueous buffer. | The compound is "crashing out" of solution due to the significant change in solvent polarity. | - Lower the final concentration of this compound in the assay.- Increase the percentage of organic solvent in the final solution (while staying within the assay's tolerance limits).- Add the stock solution to the assay buffer while vortexing to ensure rapid mixing.- Consider the use of solubilizing agents in the assay buffer. |
| Inconsistent results between experiments. | Variable solubility or precipitation of this compound. Inconsistent preparation of the dosing solution. | - Prepare fresh dilutions of this compound for each experiment from a clear stock solution.- Visually inspect the final diluted solution for any signs of precipitation before adding it to the assay.- Standardize the protocol for preparing the this compound solution. |
| Cell death or altered cellular morphology observed in cell-based assays. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing toxicity. | - Perform a solvent tolerance curve to determine the maximum non-toxic concentration of the solvent for your specific cell line.- Reduce the final solvent concentration in the assay to well below the toxic threshold (ideally ≤0.5%). |
Quantitative Data Summary
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | High dissolving power for many organic compounds. Can be toxic to some cells at concentrations >1%. Hygroscopic. |
| Ethanol | 24.5 | 78.4 | Generally well-tolerated in biological assays at low concentrations. Volatile. |
| Methanol | 32.7 | 64.7 | Good solvent for many lactones.[4] More toxic than ethanol. Volatile. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Similar to DMSO in dissolving power. Can also be toxic to cells. |
| Dioxane | 2.2 | 101 | A nonpolar aprotic solvent, useful for highly hydrophobic compounds. Peroxide-forming. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a clear, high-concentration stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile vial.
-
Add a small volume of DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid has not fully dissolved, briefly sonicate the vial in a water bath.
-
Continue adding DMSO incrementally, with vortexing/sonication, until the this compound is completely dissolved and the solution is clear.
-
Record the final concentration of the stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Systematic Solubility Testing of this compound
Objective: To determine the approximate solubility of this compound in a panel of organic solvents.
Materials:
-
This compound (solid powder)
-
Panel of test solvents (e.g., DMSO, Ethanol, Methanol, DMF, Dioxane)
-
A series of clear glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out a fixed, small amount of this compound (e.g., 1 mg) into each of the glass vials.
-
To the first vial, add a small, precise volume of the first test solvent (e.g., 100 µL).
-
Vortex the vial for 2-3 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid is fully dissolved, the solubility is at least 10 mg/mL. You can add more solid to determine the saturation point.
-
If the solid is not fully dissolved, add another precise volume of the solvent (e.g., 100 µL) and repeat the vortexing and inspection steps.
-
Continue adding the solvent incrementally until the solid is completely dissolved.
-
Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of this compound.
-
Repeat this process for each solvent in the test panel.
-
Record the results in a table for comparison.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation in assays.
References
optimizing cell-based assay conditions for Jangomolide
General Information
What is Jangomolide?
Based on its name, this compound is presumed to be a compound related to the jasmonate family. Jasmonates are lipid-based plant hormones that play crucial roles in regulating plant growth, development, and defense mechanisms.[1][2] In recent years, jasmonates, particularly methyl jasmonate (MJ), have garnered significant interest in biomedical research for their potential anti-cancer properties.[3][4] They have been shown to induce apoptosis (programmed cell death) and inhibit the growth of various cancer cell lines.[3][5]
What is the likely mechanism of action of this compound?
Assuming this compound acts similarly to other jasmonates, its mechanism of action likely involves the induction of cellular stress pathways, leading to apoptosis in cancer cells.[6] Jasmonates can increase the production of reactive oxygen species (ROS) within cancer cells, which in turn can trigger cell death.[6] The core of the jasmonate signaling pathway involves the interaction of the bioactive form, jasmonoyl-isoleucine (JA-Ile), with the F-box protein COI1. This interaction leads to the degradation of JAZ repressor proteins, allowing for the expression of jasmonate-responsive genes that can influence cell cycle and survival.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in a cell-based assay?
Without specific data for this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration. Based on studies with methyl jasmonate, a broad range of concentrations from 1 µM to 5 mM has been tested on various cancer cell lines.[3] A good starting point for a dose-response curve could be a logarithmic dilution series (e.g., 0.1, 1, 10, 100, 1000 µM).
Q2: What is the recommended incubation time for this compound treatment?
Incubation times in studies with jasmonate derivatives typically range from 24 to 72 hours.[3][5] The optimal time will depend on the cell line and the specific endpoint being measured (e.g., cytotoxicity, apoptosis). A time-course experiment (e.g., 24h, 48h, 72h) is recommended to determine the ideal incubation period for your assay.
Q3: Which cell lines are sensitive to jasmonate derivatives?
Jasmonate derivatives have shown activity against a variety of cancer cell lines, including but not limited to:
-
Prostate cancer (PC-3, LNCaP)[5]
-
Breast cancer (MDA-MB-435, MCF-7)[3]
-
Cervical cancer (HeLa, CaSki, SiHa, C33A)[3]
-
Neuroblastoma (SK-N-SH, BE(2)-C)[3]
The sensitivity can vary significantly between cell lines, necessitating empirical determination of the optimal conditions for your specific line of interest.[3]
Q4: How should I dissolve this compound for my experiments?
Jasmonates are typically lipophilic. Methyl jasmonate is often dissolved in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[8][10] It is crucial to use an appropriate solvent and to ensure the final concentration of the solvent in the cell culture medium is low enough to not affect cell viability (typically ≤ 0.5%). Always include a solvent control in your experiments.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible results | Cell passage number variability. | Use cells within a consistent and low passage number range for all experiments.[11] |
| Inconsistent cell seeding density. | Ensure accurate cell counting and even seeding of wells. Avoid the outer wells of the plate which are prone to evaporation (the "edge effect").[11] | |
| Compound precipitation. | Ensure the compound is fully dissolved in the stock solution and does not precipitate when added to the culture medium. Visually inspect the wells after treatment.[11] | |
| High background in colorimetric/fluorometric assays | Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. |
| Media components interfering with the assay. | For assays like the MTT, it is recommended to use serum-free media during the incubation with the reagent to avoid interference. | |
| No observed effect of this compound | Concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Incubation time is too short. | Perform a time-course experiment to determine if a longer exposure is needed. | |
| Cell line is resistant. | Consider using a different cell line that has been reported to be sensitive to jasmonates. | |
| High cytotoxicity in control wells | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is not toxic to the cells (typically ≤ 0.5%). Run a solvent-only control. |
| Poor cell health. | Ensure cells are healthy and in the exponential growth phase before seeding for an experiment.[11] |
Quantitative Data
The following table summarizes reported half-maximal inhibitory concentration (IC50) values for Methyl Jasmonate (MJ) in various human cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value |
| PC-3 | Prostate Cancer | 24 | 2.25 mM[5] |
| LNCaP | Prostate Cancer | 24 | 2.05 mM[5] |
| C33A | Cervical Cancer | 24 | 2.2 mM[3] |
| CaSki | Cervical Cancer | 24 | 1.7 mM[3] |
| HeLa | Cervical Cancer | 24 | 3.0 mM[3] |
| SiHa | Cervical Cancer | 24 | 3.3 mM[3] |
| MDA-MB-435 | Breast Cancer | Not Specified | 1.9 mM[3] |
| MCF-7 | Breast Cancer | Not Specified | 2.0 mM[3] |
| SK-N-SH | Neuroblastoma | Not Specified | 1.39 mM[3] |
| BE(2)-C | Neuroblastoma | Not Specified | 1.35 mM[3] |
| 4T1 | Breast Cancer | 24 | 2.8 mM[12] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of a jasmonate derivative.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Include wells for a negative control (cells with medium only) and a solvent control (cells with medium containing the highest concentration of the solvent used).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the control (untreated or solvent-treated cells).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Jasmonate Signaling Pathway
Caption: Simplified overview of the jasmonate signaling pathway.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for a standard MTT-based cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methyl jasmonate induces apoptosis and pro-apoptotic autophagy via the ROS pathway in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
stability of Jangomolide under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Jangomolide under various storage conditions. The information is curated to address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions to prevent degradation.[1] As a powder, it is recommended to be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] When dissolved in a solvent, it is advisable to store the solution at -80°C.
Q2: What are the primary factors that can cause this compound to degrade?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of chemical stability suggest that exposure to strong acids, strong alkalis, and strong oxidizing or reducing agents should be avoided.[1] Additionally, like many complex organic molecules, exposure to light, high temperatures, and humidity could potentially lead to degradation.
Q3: Are there any known incompatible materials with this compound?
Yes, this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Q4: What are the potential consequences of improper storage?
Improper storage can lead to the degradation of this compound, resulting in reduced purity and potency. This can significantly impact experimental results, leading to inaccurate data and potentially failed experiments. In a drug development context, degradation can lead to loss of therapeutic efficacy and the formation of potentially toxic byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC) before use. |
| Visible changes in the compound (e.g., color change, precipitation) | Chemical degradation or contamination. | Do not use the compound. Discard the stock and obtain a fresh supply. Review storage and handling procedures to identify potential sources of contamination or degradation. |
| Loss of biological activity | Degradation of the active compound. | Verify storage conditions (temperature, light exposure). Perform a stability study under your specific experimental conditions to determine the rate of degradation. |
Stability Data Summary
Due to the limited publicly available stability data for this compound, the following table summarizes the recommended storage conditions based on the Material Safety Data Sheet.[1] Researchers are strongly encouraged to perform their own stability studies for their specific formulations and experimental conditions.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| In Solvent | -80°C | Varies by solvent; short-term recommended |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent and storage condition.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, Ethanol)
- Calibrated analytical balance
- Volumetric flasks
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
- Temperature-controlled storage units (e.g., refrigerator, freezer)
- Light-protective containers (e.g., amber vials)
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a precise final concentration (e.g., 10 mM).
- Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial purity and concentration. This serves as the baseline.
- Storage: Aliquot the remaining stock solution into multiple light-protective containers. Store these aliquots under the desired conditions (e.g., 4°C, -20°C, room temperature). Include a condition with light exposure if photostability is being assessed.
- Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
- Sample Analysis: Allow the aliquot to equilibrate to room temperature and analyze it by HPLC using the same method as the initial analysis.
- Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
7. Interpretation:
- A decrease in the main peak area and the appearance of new peaks over time indicate degradation.
- The rate of degradation can be determined for each storage condition, allowing for the establishment of an appropriate shelf-life for the solution under those conditions.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound stability and outcomes.
References
Jangomolide Quantification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Jangomolide by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for this compound analysis?
A C18 reversed-phase column is the most common choice for analyzing non-polar to moderately polar compounds like this compound. A column with dimensions of approximately 150 mm x 4.6 mm and a particle size of 5 µm is a good starting point.
Q2: What is a typical mobile phase composition for this compound?
A gradient elution using a mixture of acetonitrile (B52724) and water is often effective. Both solvents should be HPLC-grade. Starting with a higher proportion of water and gradually increasing the acetonitrile concentration allows for the effective elution of compounds with varying polarities.
Q3: What detection wavelength should be used for this compound?
The optimal detection wavelength depends on the chromophores present in the this compound molecule. A UV-Vis detector set between 210-254 nm is a common starting point for many organic molecules. It is recommended to determine the wavelength of maximum absorbance (λmax) by running a UV spectrum of a this compound standard.
Q4: How can I improve the peak shape for this compound?
Peak tailing or fronting can be caused by several factors. Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[1][2] Adjusting the pH of the mobile phase with a buffer can also improve peak shape, especially if the analyte has ionizable groups.[3] Additionally, check for column overload by reducing the injection volume.[4][5]
Detailed Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC quantification of this compound.
Issue 1: No Peak or a Very Small Peak is Detected
-
Potential Cause: Detector Lamp is Off
-
Solution: Ensure the detector lamp is turned on and has had adequate time to warm up and stabilize.[6]
-
-
Potential Cause: No Sample Injected
-
Solution: Verify that the sample vial contains a sufficient amount of sample and that the autosampler needle is correctly positioned. Check for air bubbles in the sample loop.
-
-
Potential Cause: Incorrect Mobile Phase Composition
-
Potential Cause: Sample Degradation
-
Solution: Ensure the sample has been stored correctly and has not degraded. Prepare a fresh sample and standard to compare results.[6]
-
Issue 2: Poor Peak Resolution or Split Peaks
-
Potential Cause: Column Contamination or Degradation
-
Potential Cause: Incompatible Injection Solvent
-
Solution: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase.[1] Injecting a sample in a much stronger solvent can lead to peak distortion.
-
-
Potential Cause: Column Overload
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[5]
-
-
Potential Cause: Air Bubbles in the System
-
Solution: Degas the mobile phase thoroughly and purge the pump to remove any air bubbles.[2]
-
Issue 3: Unstable Baseline (Noise or Drift)
-
Potential Cause: Air Bubbles in the System
-
Potential Cause: Contaminated Mobile Phase or Detector Cell
-
Solution: Prepare fresh mobile phase using high-purity solvents.[7][8] Flush the detector cell with a strong, clean solvent like methanol (B129727) or isopropanol.[7]
-
-
Potential Cause: Temperature Fluctuations
-
Potential Cause: Inadequate System Equilibration
Experimental Protocols
Standard Operating Procedure for this compound Quantification
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in HPLC-grade methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol, ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient: A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Data Presentation
Table 1: HPLC Method Parameters Summary
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis at λmax |
| Quantification Range | 1 - 100 µg/mL |
Mandatory Visualizations
Caption: A flowchart for systematic HPLC troubleshooting.
Caption: A potential apoptosis pathway induced by this compound.
References
- 1. mastelf.com [mastelf.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. uhplcs.com [uhplcs.com]
- 7. phenomenex.com [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 10. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
minimizing degradation of Jangomolide during isolation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Jangomolide during the isolation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during isolation?
This compound is a steroid lactone natural product with the molecular formula C₂₆H₂₈O₈.[1] Like many complex natural products, particularly those containing lactone functionalities, this compound is susceptible to degradation under various chemical and physical conditions. The lactone ring is prone to hydrolysis under acidic or basic conditions. Other functional groups may be sensitive to oxidation, light, or heat. Degradation can lead to low yields and the generation of artifacts, complicating purification and biological evaluation.
Q2: What are the most common causes of this compound degradation during isolation?
The primary causes of degradation for sensitive lactone-containing compounds like this compound include:
-
pH Extremes: Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring.[2][3]
-
Elevated Temperatures: Many natural products are thermolabile, and prolonged exposure to heat during extraction and solvent evaporation can lead to degradation.[4][5]
-
Oxidation: The presence of peroxides in solvents or exposure to air can lead to oxidative degradation of susceptible functional groups.[6]
-
Light Exposure: Photodegradation can occur in light-sensitive molecules. It is a common issue for macrolides.[7]
-
Enzymatic Degradation: If the source organism's cells are not properly handled, endogenous enzymes can be released and degrade the target compound.
Q3: What are the initial signs that this compound might be degrading during my experiment?
Indicators of degradation can be observed at various stages:
-
Thin-Layer Chromatography (TLC): The appearance of new spots, streaking, or a decrease in the intensity of the target spot compared to a reference standard.
-
High-Performance Liquid Chromatography (HPLC): The emergence of new peaks, a decrease in the area of the main peak, or peak tailing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of unexpected signals or a decrease in the purity of the sample as determined by NMR.
-
Low Yield: Consistently obtaining lower than expected yields of the purified compound.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during this compound isolation.
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction | Optimize the extraction solvent system. Consider using a sequence of solvents with increasing polarity (e.g., hexane (B92381), ethyl acetate (B1210297), methanol).[8] Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency at lower temperatures.[9] | To ensure maximum recovery of this compound from the source material. Different solvent systems can have significantly different extraction efficiencies. |
| Degradation during Extraction | Perform extractions at low temperatures (e.g., on an ice bath). Use freshly distilled, high-purity solvents to avoid peroxides and other reactive impurities. Consider adding antioxidants like BHT (butylated hydroxytoluene) to the extraction solvent. | To minimize thermal and oxidative degradation during the initial extraction step. |
| Enzymatic Degradation | Freeze-dry the biomass immediately after collection and before extraction. Alternatively, immediately treat the fresh biomass with a denaturing solvent like methanol (B129727) or acetone. | To deactivate endogenous enzymes that could degrade this compound upon cell lysis. |
Issue 2: Evidence of Degradation (e.g., extra spots on TLC, extra peaks in HPLC) after Chromatographic Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation on Silica (B1680970) Gel | Deactivate the silica gel by adding a small percentage of a polar solvent (e.g., water or triethylamine) to the slurry before packing the column. Consider using a less acidic stationary phase like neutral alumina (B75360) or a bonded phase (e.g., C18) for chromatography.[10] | Silica gel can be acidic and catalyze the degradation of acid-sensitive compounds. Deactivation or using an alternative stationary phase can mitigate this. |
| Prolonged Exposure to Solvents | Minimize the time the sample is in solution. Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath). | To reduce the opportunity for solvent-mediated degradation. |
| Inappropriate Solvent System | Ensure the solvents used for chromatography are of high purity and free of acids, bases, or peroxides. Degas solvents before use in HPLC to prevent oxidation. | Impurities in solvents can be a hidden source of degradation. |
Experimental Protocols
Optimized Protocol for this compound Isolation to Minimize Degradation
This protocol provides a general framework. Optimization may be required based on the specific source material and laboratory conditions.
1. Biomass Preparation and Extraction:
-
Immediately freeze-dry the collected biomass to halt enzymatic activity.
-
Grind the lyophilized material to a fine powder.
-
Extract the powdered biomass with ethyl acetate at room temperature (or below) three times. Use an antioxidant (e.g., 0.01% BHT) in the solvent.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 30°C.
2. Preliminary Fractionation:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Perform a liquid-liquid partition between hexane and methanol to remove nonpolar lipids.
-
Further partition the methanolic layer against a solvent of intermediate polarity, such as dichloromethane, to concentrate the this compound-containing fraction.
3. Chromatographic Purification:
-
Column Chromatography:
-
Use a glass column packed with deactivated silica gel (e.g., silica gel 60 with 1% triethylamine (B128534) in the eluent).
-
Apply the concentrated fraction to the column.
-
Elute with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by TLC and combine those containing this compound.
-
-
Preparative HPLC:
-
For final purification, use a reversed-phase C18 column.
-
Elute with an isocratic or gradient system of acetonitrile (B52724) and water.
-
Monitor the elution with a UV detector.
-
Collect the peak corresponding to this compound and immediately evaporate the solvent at low temperature.
-
4. Storage of Purified this compound:
-
Store the purified compound as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.
-
For solutions, use a non-reactive solvent like DMSO and store at low temperatures.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. This compound | C26H28O8 | CID 14240958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. RU2317991C1 - Method for isolation and purification of macrolides - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Bioavailability of Jangomolide Formulations
Welcome to the technical support center for Jangomolide formulations. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental use of this compound, a promising but poorly water-soluble natural product. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing low efficacy in in vitro cell-based assays. What could be the issue?
A1: Low efficacy in in vitro assays is often linked to the poor aqueous solubility of this compound. If the compound precipitates in your cell culture medium, its effective concentration will be much lower than intended. Consider the following:
-
Solubility Limit: Determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Formulation Strategy: You may need to use a solubilizing agent or a specialized formulation to increase its bioavailability in the aqueous environment of the cell culture. Techniques such as creating a stock solution in an organic solvent (like DMSO) and then diluting it, or using nanoparticle formulations, can help.[1][2]
-
Precipitation: Visually inspect your culture plates for any signs of drug precipitation after adding the this compound formulation.
Q2: I am observing high variability in my experimental results between different batches of my this compound formulation. What are the potential causes?
A2: High variability between batches can stem from several factors related to the formulation process and stability:
-
Inconsistent Particle Size: If you are using a nanoparticle formulation, variations in particle size can affect the dissolution rate and subsequent bioavailability.[3] Ensure your particle size reduction method is consistent.
-
Formulation Instability: this compound formulations, especially lipid-based ones, can be prone to instability, leading to phase separation or aggregation over time.[4] It is crucial to assess the stability of your formulation under your experimental storage conditions.
-
Ingredient Quality: Ensure the quality and consistency of all excipients used in your formulation, as variations can impact the final product.[5]
Q3: How can I improve the oral bioavailability of my this compound formulation for in vivo studies?
A3: Enhancing the oral bioavailability of a hydrophobic compound like this compound is a common challenge.[6][7] Several strategies can be employed:
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[8][9] These systems can also facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.[8]
-
Particle Size Reduction: Decreasing the particle size of this compound through techniques like micronization or nanocrystal formation increases the surface area for dissolution.[1][3]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Phase separation in liquid formulation | Inadequate emulsification or inappropriate surfactant concentration.[4] | Optimize the homogenization speed and duration. Screen different surfactants and their concentrations to achieve a stable emulsion. |
| Low drug loading in nanoparticles | Poor affinity of this compound for the nanoparticle core material. | Experiment with different nanoparticle materials (e.g., various polymers or lipids) that have a higher affinity for this compound. Adjust the drug-to-carrier ratio during formulation. |
| Precipitation of this compound upon dilution | The concentration of this compound exceeds its solubility in the dilution medium. | Prepare a more dilute stock solution or use a co-solvent system. Consider encapsulating this compound in a carrier that prevents precipitation upon dilution. |
| Formulation is too viscous | High concentration of thickening agents or polymers.[4] | Adjust the concentration of the viscosity-modifying agents. Explore alternative agents that provide the desired viscosity at a lower concentration. |
| Unexpected color change in the formulation | Oxidation or degradation of this compound or excipients.[4] | Incorporate antioxidants into the formulation. Protect the formulation from light and store it at a recommended temperature. Conduct stability studies to identify the cause of degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a high-shear homogenization and ultrasonication method for preparing SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 15-30 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the coarse emulsion using a probe sonicator for 5-15 minutes to reduce the particle size and form a nanoemulsion.
-
Cooling and Nanoparticle Formation: Cool the nanoemulsion in an ice bath while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with encapsulated this compound.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Determination of Encapsulation Efficiency
This protocol outlines a method to determine the amount of this compound successfully encapsulated within the nanoparticles.
Procedure:
-
Separation of Free Drug: Centrifuge a known volume of the SLN dispersion at high speed to pellet the nanoparticles. Alternatively, use centrifugal filter units.
-
Quantification of Free Drug: Collect the supernatant, which contains the unencapsulated (free) this compound. Quantify the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the encapsulation efficiency (EE) using the following formula:
EE (%) = [(Total Amount of this compound - Amount of Free this compound) / Total Amount of this compound] x 100
Data Presentation
Table 1: Comparison of Different this compound Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Release (at 24h, %) |
| Unformulated this compound | > 2000 | > 0.7 | N/A | < 5 |
| This compound-SLNs | 150 ± 20 | < 0.2 | 85 ± 5 | 60 ± 8 |
| This compound-Nanoemulsion | 120 ± 15 | < 0.15 | 92 ± 4 | 75 ± 6 |
| This compound-Solid Dispersion | N/A | N/A | N/A | 85 ± 7 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in a Rat Model
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Oral Suspension | 50 ± 12 | 4.0 | 350 ± 80 | 100 (Reference) |
| This compound-SLNs | 250 ± 45 | 2.0 | 1800 ± 210 | 514 |
| This compound-Nanoemulsion | 320 ± 50 | 1.5 | 2500 ± 300 | 714 |
Visualizations
Experimental Workflow and Signaling Pathways
Below are diagrams illustrating a typical experimental workflow for enhancing this compound's bioavailability and examples of signaling pathways that may be relevant to its mechanism of action.
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Hypothesized inhibition of the JAK/STAT signaling pathway by this compound.
Caption: Potential modulation of the JNK signaling pathway by this compound.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scsformulate.co.uk [scsformulate.co.uk]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. ijdra.com [ijdra.com]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
addressing off-target effects of Jangomolide in vitro
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential off-target effects of Jangomolide in vitro. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of c-Jun N-terminal kinases (JNK), particularly JNK1, JNK2, and JNK3. Its primary on-target effect is the inhibition of the JNK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[1] this compound binds to the ATP-binding pocket of JNK, preventing the phosphorylation of its downstream substrates, such as c-Jun.
Q2: What are off-target effects and why are they a critical concern in drug development?
A2: Off-target effects occur when a compound interacts with unintended biological targets in addition to its intended one.[2] These unintended interactions can lead to a variety of consequences, including unexpected side effects, toxicity, or a decrease in the compound's therapeutic efficacy.[2][3] Identifying and mitigating potential off-target effects early in the drug discovery process is crucial for building a comprehensive safety profile, accurately interpreting experimental results, and reducing the risk of late-stage clinical failures.[2]
Q3: My experiment with this compound is showing an unexpected phenotype (e.g., high cytotoxicity, morphological changes). How can I determine if this is an off-target effect?
A3: Observing an unexpected phenotype is a common challenge when working with novel compounds.[3] A systematic approach can help determine if the effect is off-target. Key steps include performing a dose-response analysis to see if the potency (EC50/IC50) for the unexpected phenotype correlates with the on-target potency.[3] Additionally, using a structurally distinct JNK inhibitor can help differentiate effects; if the second inhibitor does not produce the same phenotype, an off-target effect of this compound is more likely.[3]
Q4: What are the initial steps to predict potential off-target effects of this compound?
A4: Early prediction of off-target interactions is a key strategy to minimize unintended effects.[2] This can be achieved through in silico analysis, where computational methods compare this compound's structure to databases of known ligands and their targets to predict potential interactions.[2][4] A thorough literature review of compounds with similar chemical structures can also provide insights.[2] For experimental validation, initial high-throughput screening against a broad panel of common off-targets, such as kinases and G-protein coupled receptors (GPCRs), can help identify potential liabilities early.[2][5]
Q5: What experimental approaches can be used to definitively identify this compound's off-target interactions?
A5: A variety of experimental assays can be employed to identify off-target effects. These can be broadly categorized as biochemical and cell-based assays.[2]
-
Biochemical Assays: These in vitro methods use isolated proteins to directly measure the binding or activity of a compound.[2] Kinase profiling assays, which test the compound against a large panel of purified kinases, are highly relevant for a kinase inhibitor like this compound.[2][3]
-
Cell-Based Assays: These assays use living cells to provide a more biologically relevant context.[2] A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement within intact cells by measuring changes in the thermal stability of target proteins upon this compound binding.[6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values across experiments | 1. Variability in cell passage number or seeding density.2. Degradation of this compound stock (improper storage).3. Variations in incubation time.[7] | 1. Use cells within a consistent and low passage number range and ensure uniform seeding.2. Aliquot this compound stock, protect from light, store at the recommended temperature, and prepare fresh dilutions for each experiment.3. Strictly adhere to consistent incubation times.[7] |
| High cytotoxicity observed at low concentrations | 1. The specific cell line is highly sensitive to JNK inhibition.2. Off-target effects are causing cytotoxicity.[7]3. Solvent (e.g., DMSO) toxicity. | 1. Test this compound on a panel of cell lines to assess differential sensitivity.2. Perform a counter-screen using a cell line that does not express JNK to see if the effect is target-specific.[2] Conduct a broad off-target screening panel (e.g., kinase profiling).[3]3. Run a vehicle control with the highest concentration of the solvent used. |
| Unexpected morphological changes in cells | 1. On-target effect (e.g., induction of apoptosis via JNK pathway).2. Off-target effect on proteins controlling cell structure or adhesion. | 1. Use a secondary, structurally different JNK inhibitor to see if it phenocopies the effect.[3]2. Perform a rescue experiment by introducing a downstream molecule in the JNK pathway; a successful rescue of the intended phenotype but not the morphological changes points to an off-target mechanism.[3] |
| No effect of this compound observed | 1. The cell line is resistant to JNK inhibition.2. This compound is inactive or has degraded.3. Incorrect assay setup or insensitive endpoint.[7] | 1. Confirm JNK expression and activity in your cell line.2. Verify the integrity of the compound with a fresh stock.3. Review the experimental protocol to ensure the final concentration is correct and the assay is appropriate for measuring the intended biological outcome.[7] |
Quantitative Data Summary
The following table presents hypothetical data from a kinase profiling screen for this compound, illustrating how to structure quantitative results for clear comparison.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JNK1 | Notes |
| JNK1 (On-Target) | 15 | 1 | Primary Target |
| JNK2 (On-Target) | 25 | 1.7 | High affinity |
| JNK3 (On-Target) | 20 | 1.3 | High affinity |
| p38α (Off-Target) | 850 | 57 | Potential Off-Target |
| ERK1 (Off-Target) | >10,000 | >667 | Low affinity |
| CDK2 (Off-Target) | 5,200 | 347 | Low affinity |
| SRC (Off-Target) | 3,100 | 207 | Low affinity |
| MAP3K4 (Off-Target) | 150 | 10 | Significant Off-Target |
Data are hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: On-target vs. potential off-target action of this compound in the JNK signaling pathway.
Experimental Workflow
Caption: Workflow for identifying and validating potential off-target effects.
Troubleshooting Logic
Caption: Decision tree for troubleshooting on-target vs. off-target experimental outcomes.
Detailed Experimental Protocols
Broad-Panel Kinase Profiling Assay
This protocol outlines a general method for assessing the off-target activity of this compound against a panel of kinases.[2]
Objective: To determine the IC50 values of this compound against a wide range of kinases to identify potential off-target interactions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Panel of purified human kinases
-
Specific kinase substrates (peptides or proteins)
-
ATP
-
Assay buffer (specific to the kinase and detection method)
-
Multi-well plates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader compatible with the detection method
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from 100 µM. Further dilute these into the appropriate assay buffer.
-
Assay Setup: In a multi-well plate, add the assay buffer, the specific kinase substrate, and the purified kinase enzyme for each respective kinase being tested.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Kinase Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., measuring luminescence or fluorescence).
-
Data Analysis: Convert the raw data to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify the engagement of this compound with its target(s) in intact cells.[6]
Objective: To confirm that this compound binds to JNK (and potentially other proteins) inside a cell by measuring changes in the protein's thermal stability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or heating block for temperature gradient
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein (e.g., anti-JNK) and any suspected off-targets
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: Culture cells to confluency. Treat the cells with either this compound at the desired concentration or a vehicle control for a specified period (e.g., 1-2 hours) in the incubator.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into separate PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Keep one aliquot on ice as an unheated control.
-
Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath). Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[6]
-
Protein Analysis: Carefully collect the supernatant from each sample. Determine the protein concentration and normalize all samples.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE followed by Western blotting. Probe the membrane with a primary antibody specific for the target protein (e.g., JNK).
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining relative to the unheated control against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement and stabilization.
References
- 1. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Jangomolide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of high-purity Jangomolide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental purification of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| JG-T01 | Low Yield of this compound Post-Extraction | Incomplete cell lysis during extraction. | Optimize homogenization or sonication time and intensity. Consider enzymatic digestion if dealing with complex biological matrices. |
| Inappropriate solvent selection for extraction. | Test a range of solvents with varying polarities. This compound, as a steroid lactone, may show good solubility in moderately polar organic solvents like ethyl acetate (B1210297) or dichloromethane (B109758).[1][2][3] | ||
| Degradation of this compound during extraction. | Perform extraction at lower temperatures to minimize thermal degradation. Use fresh, high-purity solvents to avoid reactions with impurities. | ||
| JG-T02 | Co-elution of Impurities During Column Chromatography | Poor separation on the selected stationary phase. | Screen different stationary phases (e.g., normal-phase silica (B1680970), reversed-phase C18, or specialized media for steroid separation). |
| Inadequate mobile phase gradient. | Optimize the gradient elution profile. A shallower gradient can improve the resolution of closely eluting compounds.[4] | ||
| Column overloading. | Reduce the sample load on the column to prevent peak broadening and improve separation.[5] | ||
| JG-T03 | Presence of Persistent Impurities in Final Product | Formation of stable complexes with impurities. | Consider a secondary purification step using a different chromatographic technique (e.g., preparative HPLC after flash chromatography).[2] |
| Ineffective removal of structurally similar compounds. | Employ high-resolution techniques like counter-current chromatography or supercritical fluid chromatography (SFC). | ||
| JG-T04 | Crystallization Failure | Solution is supersaturated or undersaturated. | Systematically vary the concentration of this compound in the crystallization solvent. |
| Presence of impurities inhibiting crystal formation. | Further purify the material to >99% purity before attempting crystallization.[2] | ||
| Incorrect solvent system for crystallization. | Screen a variety of solvent/anti-solvent systems to find conditions that promote crystal growth.[2] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting material for this compound extraction?
The selection of starting material is crucial for a successful purification. While the natural source of this compound is not specified in publicly available literature, for natural products, it is generally advised to use fresh or properly preserved (e.g., freeze-dried) biomass to minimize degradation of the target compound.
2. Which chromatographic method is most effective for initial purification?
For the initial purification of a crude extract containing this compound, flash column chromatography is a common and effective technique.[4] Given that this compound is a steroid lactone, a normal-phase silica gel column with a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a logical starting point.
3. How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the standard method for assessing the purity of this compound.[6][7] A pure sample should exhibit a single, sharp peak. Purity can be quantified by calculating the peak area percentage. For confirmation of identity, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
4. My final product has a slight yellow tint. Is this normal?
A pure crystalline solid of a natural product is often colorless or white. A yellow tint may indicate the presence of minor impurities. It is recommended to perform further purification steps, such as recrystallization or preparative HPLC, to remove these colored impurities.
5. What are the optimal storage conditions for high-purity this compound?
To ensure stability, high-purity this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, keeping the sample at low temperatures (-20°C or -80°C) is advisable to prevent degradation.
Experimental Protocols
Protocol 1: General Extraction of this compound from a Hypothetical Plant Source
-
Preparation of Plant Material : Air-dry the plant material at room temperature for 72 hours, then grind it into a fine powder.
-
Solvent Extraction : Macerate the powdered material in methanol (B129727) (1:10 w/v) for 48 hours at room temperature with occasional shaking.[3]
-
Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Liquid-Liquid Partitioning : Resuspend the crude extract in a mixture of water and ethyl acetate (1:1 v/v). Separate the ethyl acetate layer, which is expected to contain this compound, and dry it over anhydrous sodium sulfate. Concentrate the ethyl acetate extract to obtain the crude fraction for further purification.
Protocol 2: Flash Column Chromatography for Initial Purification
-
Column Packing : Pack a glass column with silica gel (60-120 mesh) in hexane (B92381).
-
Sample Loading : Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution : Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Fraction Collection : Collect fractions of 10-20 mL and monitor the composition of each fraction by thin-layer chromatography (TLC).
-
Pooling and Concentration : Combine the fractions containing the compound of interest (as identified by TLC) and concentrate them under reduced pressure.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing impure this compound samples.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. waters.com [waters.com]
- 6. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 7. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Antimicrobial Potential of Jangomolide: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, natural products remain a vital source of inspiration. Jangomolide, a novel limonoid isolated from the plant Flacourtia jangomas, has garnered attention for its potential therapeutic properties. This guide provides a comparative analysis of the antimicrobial activity of this compound, contrasted with established antibiotics and other natural limonoids. While comprehensive data on purified this compound is still emerging, this report synthesizes available information on related compounds and standardized testing methodologies to offer a preliminary assessment for researchers, scientists, and drug development professionals.
Executive Summary
Extracts of Flacourtia jangomas, containing this compound, have demonstrated significant antibacterial and antifungal activity.[1][2] This guide presents a comparative overview of this activity alongside data for the well-characterized limonoid, Gedunin, and the widely used clinical antibiotics, Ampicillin and Amphotericin B. The objective is to provide a framework for evaluating the potential of this compound as a future antimicrobial agent.
Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various compounds against a panel of clinically relevant bacteria and fungi. It is important to note that the data for Flacourtia jangomas extracts represent the activity of a mixture of compounds, including this compound, and not the purified limonoid itself.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Organism | Flacourtia jangomas Chloroform Extract | Gedunin | Ampicillin |
| Staphylococcus aureus | Not explicitly stated, but extract showed activity | 2000[3] | 0.6 - 1[4] |
| Escherichia coli | 325 - 5000[5] | >2000[3] | 4[4] |
| Pseudomonas aeruginosa | Not explicitly stated, but extract showed highest activity | - | - |
| Klebsiella pneumoniae | - | 1000[3] | - |
Table 2: Antifungal Activity (MIC in µg/mL)
| Organism | Flacourtia jangomas Stem Extract | Limonin | Amphotericin B |
| Aspergillus niger | Zone of inhibition observed, MIC not specified[1] | - | 1 - 2[6] |
| Candida albicans | - | - | 0.25 - 1[7][8] |
Experimental Protocols
The data presented in this guide are derived from standardized antimicrobial susceptibility testing methods. The following protocols outline the general procedures for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Method for Antibacterial Susceptibility Testing
This method is a standard procedure for determining the MIC of an antibacterial agent.
Agar (B569324) Well Diffusion Method for Antifungal Susceptibility Testing
This method is commonly used for preliminary screening of antifungal activity.
Potential Mechanism of Action of Limonoids
The precise mechanism of action for this compound has not yet been elucidated. However, studies on other limonoids, such as Gedunin, suggest potential pathways. Limonoids have been reported to interfere with microbial cellular functions. A possible signaling pathway disruption could involve the inhibition of key enzymes or interference with cell membrane integrity.
Discussion and Future Directions
The preliminary data from Flacourtia jangomas extracts are promising and warrant further investigation into the antimicrobial properties of purified this compound. The observed activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggests a broad-spectrum potential.
Future research should focus on:
-
Isolation and Purification: Obtaining highly purified this compound is crucial for accurate determination of its antimicrobial activity.
-
Quantitative Analysis: Conducting comprehensive MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) studies with purified this compound against a wide range of microorganisms.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its antimicrobial effects.
-
In Vivo Efficacy and Toxicity: Evaluating the effectiveness and safety of this compound in animal models of infection.
The information presented in this guide serves as a foundational resource for researchers interested in the antimicrobial potential of this compound. As more data becomes available, a clearer picture of its therapeutic utility will emerge, potentially leading to the development of a new class of antimicrobial agents.
References
- 1. microbiozjournals.com [microbiozjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. doc-developpement-durable.org [doc-developpement-durable.org]
- 6. mjpath.org.my [mjpath.org.my]
- 7. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nimbolide and Other Bioactive Limonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Nimbolide, a potent limonoid, with other well-characterized limonoids, namely Gedunin and Azadirachtin. The focus is on their anticancer and anti-inflammatory properties, supported by experimental data and an examination of their underlying molecular mechanisms.
Introduction to Limonoids
Limonoids are a class of highly oxygenated triterpenoid (B12794562) compounds predominantly found in plants of the Meliaceae and Rutaceae families.[1] These natural products have garnered significant attention in the scientific community for their diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal effects.[2][3][4] Their complex chemical structures provide a rich scaffold for therapeutic drug development.[5] This guide will focus on a comparative analysis of Nimbolide, Gedunin, and Azadirachtin, three prominent limonoids derived from the neem tree (Azadirachta indica).[4][6][7]
Comparative Biological Activities
The primary therapeutic potential of Nimbolide, Gedunin, and Azadirachtin lies in their anticancer and anti-inflammatory activities. Below is a summary of their performance in various experimental models.
Anticancer Activity
Nimbolide has demonstrated significant antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines.[8][9] Gedunin also exhibits potent anticancer properties, notably through its inhibition of Heat Shock Protein 90 (Hsp90), a key chaperone protein for many oncoproteins.[2][5] Azadirachtin, while primarily known for its insecticidal properties, also possesses anticancer activity, though it is generally considered less potent than Nimbolide and Gedunin in this regard.[3][10]
Table 1: Comparative in vitro anticancer activity of Limonoids (IC50 values in µM)
| Limonoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nimbolide | MCF-7 | Breast Cancer | ~5 | [11] |
| MDA-MB-231 | Breast Cancer | ~2.5 | [11] | |
| AsPC-1 | Pancreatic Cancer | ~1.5 | [11] | |
| SCC131 | Oral Cancer | ~2.5 | [9] | |
| SCC4 | Oral Cancer | ~5 | [9] | |
| Gedunin | SKBr3 | Breast Cancer | 3.22 | [5] |
| CaCo-2 | Colon Cancer | 16.8 | [5] | |
| MCF-7 | Breast Cancer | 8.84 | [5] | |
| A549 | Lung Cancer | Dose-dependent cytotoxicity | [2] | |
| HL60 | Leukemia | 5.9 | [2] | |
| Azadirachtin | Various | General | Less potent than Nimbolide | [3][10] |
Note: IC50 values can vary between studies due to different experimental conditions.
Anti-inflammatory Activity
All three limonoids exhibit significant anti-inflammatory properties. Nimbolide has been shown to reduce the production of pro-inflammatory mediators in various models.[12][13] Gedunin also demonstrates anti-inflammatory effects by modulating key inflammatory pathways.[7][13] Azadirachtin's anti-inflammatory potential is also recognized, contributing to its traditional medicinal uses.[10]
Table 2: Comparative Anti-inflammatory Activity of Limonoids
| Limonoid | Model | Key Findings | Reference |
| Nimbolide | LPS-activated BV-2 microglia | Reduction of TNFα, IL-6, IFNγ, NO/iNOS, and PGE2/COX-2 | [12] |
| RAW264.7 macrophages | Reduction of inflammatory mediators | [13] | |
| Gedunin | RAW 264.7 cells | Inhibition of IL-1β, TNF-α, iNOS, COX-2, and IL-6 | [13] |
| MNNG-induced gastric carcinogenesis in rats | Attenuation of inflammation | [7] | |
| Azadirachtin | General | Recognized anti-inflammatory properties | [10] |
Signaling Pathways and Molecular Mechanisms
The biological activities of these limonoids are mediated through their interaction with various cellular signaling pathways.
Nimbolide
Nimbolide's anticancer and anti-inflammatory effects are attributed to its modulation of multiple key signaling pathways, including NF-κB, PI3K/Akt, MAPK, and Wnt/β-catenin.[6][8][14] It is known to inhibit the nuclear translocation of NF-κB, a critical regulator of inflammation and cell survival.[8] Furthermore, Nimbolide can induce apoptosis by targeting the PI3K/Akt/GSK-3β signaling pathway.[9]
Gedunin
Gedunin exerts its anticancer effects primarily through the inhibition of Hsp90.[2] This leads to the degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation. Additionally, Gedunin has been shown to modulate the PI3K/Akt signaling pathway and induce apoptosis.[2][7]
Azadirachtin
The primary mechanism of action for Azadirachtin, particularly in insects, involves disruption of the ecdysone (B1671078) signaling pathway, which is crucial for molting and development. While its anticancer mechanisms are less defined, it is suggested to interfere with multiple cellular processes, including protein synthesis.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the limonoid (e.g., Nimbolide, Gedunin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Treat cells with the limonoid of interest for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Nimbolide, Gedunin, and Azadirachtin are potent bioactive limonoids with significant therapeutic potential, particularly in the fields of oncology and inflammation. Nimbolide and Gedunin, in particular, have demonstrated robust anticancer activity through the modulation of critical signaling pathways such as NF-κB and PI3K/Akt, and through the inhibition of Hsp90. While Azadirachtin is a powerful insecticidal agent with some anticancer and anti-inflammatory properties, Nimbolide and Gedunin appear to be more promising candidates for further development as anticancer therapeutics. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in this field. Further comparative studies are warranted to fully elucidate the therapeutic potential of these and other novel limonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An overview of limonoid synthetic derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Jangomolide (HMDB0038158) [hmdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. ACG Publications - A Novel Limonoid from the Seeds of Chisocheton macrophyllus [acgpubs.org]
- 9. [Jasmonate signaling pathway--new insight] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jasmonic Acid Signaling Pathway in Plants [mdpi.com]
- 13. Tropical Flower Could Help Treat Pancreatic Cancer | Technology Networks [technologynetworks.com]
- 14. This compound | C26H28O8 | CID 14240958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Jangomolide: Unraveling a Structure-Activity Relationship Remains a Scientific Frontier
For researchers, scientists, and drug development professionals actively seeking to understand the intricate dance between chemical structure and biological function, the natural product Jangomolide presents a compelling yet enigmatic case. Despite its documented existence and defined chemical structure, a comprehensive analysis of the structure-activity relationship (SAR) of this compound derivatives is currently hampered by a notable scarcity of published research. This guide aims to address the current landscape of knowledge surrounding this compound, detail the standard experimental approaches for such studies, and provide a comparative framework using a well-studied analogue as a proxy to illustrate the principles of SAR investigation.
Initial investigations into the scientific literature reveal that while this compound is a recognized chemical entity, extensive studies on the synthesis and biological evaluation of its derivatives are yet to be widely published.[1][2] This presents a significant challenge in constructing a direct, data-driven comparison of the bioactivity of a series of this compound analogues.
The Path Forward: A Blueprint for Investigating this compound's Potential
In the absence of specific data for this compound derivatives, we can outline a standard and robust methodological approach that would be necessary to establish a clear SAR. This serves as a blueprint for future research in this area.
Experimental Protocols
A thorough investigation into the SAR of novel compounds like this compound derivatives would typically involve a battery of in vitro assays to determine their biological activity. Key experimental protocols would include:
1. Cytotoxicity Assays:
To assess the potential of this compound derivatives as anti-cancer agents, their cytotoxic effects on various cancer cell lines would be determined. A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of the this compound derivatives (typically in a range from nanomolar to micromolar) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of a compound that inhibits cell growth by 50%, is then determined from the dose-response curves.
2. Anti-inflammatory Assays:
To explore the potential anti-inflammatory properties of this compound derivatives, their ability to modulate key inflammatory pathways would be investigated. A common in vitro model utilizes lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: A murine macrophage cell line, such as RAW 264.7, is cultured under standard conditions.
-
Assay Procedure:
-
Macrophages are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with different concentrations of the this compound derivatives for a short period before being stimulated with LPS.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The inhibitory effect of the derivatives on the production of these inflammatory mediators is calculated, and IC₅₀ values are determined.
Visualizing the Path: Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental processes and the potential biological targets, the following diagrams, generated using Graphviz, illustrate a typical workflow for evaluating cytotoxicity and a simplified inflammatory signaling pathway that could be modulated by bioactive compounds.
Caption: Workflow for determining the cytotoxicity of this compound derivatives.
Caption: Simplified LPS-induced inflammatory signaling pathway.
Future Directions and the Promise of this compound
While the current body of research on the structure-activity relationship of this compound derivatives is limited, the potential for this natural product scaffold remains high. The methodologies and frameworks outlined in this guide provide a clear path for future investigations. As researchers begin to synthesize and evaluate a library of this compound analogues, the resulting data will be invaluable for constructing a comprehensive SAR. This will not only illuminate the chemical features crucial for its biological activity but also pave the way for the rational design of more potent and selective therapeutic agents. The scientific community eagerly awaits further exploration into the promising realm of this compound and its derivatives.
References
Unraveling Cytotoxicity: A Comparative Analysis of Jangomolide and Doxorubicin
A comprehensive comparison between the novel marine-derived compound, Jangomolide, and the well-established chemotherapeutic agent, Doxorubicin, is currently not feasible due to the absence of published scientific literature on the cytotoxic properties of this compound.
Extensive searches of scientific databases and literature have yielded no information regarding the bioactivity, cytotoxicity, mechanism of action, or any experimental data related to a compound named "this compound." This suggests that "this compound" may be a novel, yet-to-be-documented compound, a potential misnomer, or a compound that has not been subjected to cytotoxic evaluation in published studies.
Therefore, this guide will focus on providing a detailed overview of the well-documented cytotoxicity of Doxorubicin, which can serve as a benchmark for comparison if and when data on this compound becomes available.
Doxorubicin: A Potent and Widely Utilized Cytotoxic Agent
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its potent cytotoxic effects are leveraged in the treatment of a wide array of malignancies, including breast cancer, lung cancer, ovarian cancer, and various leukemias.
Mechanism of Action
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily targeting the genetic material and essential cellular processes of cancer cells.
-
DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby inhibiting DNA replication and transcription, processes critical for cell division and survival.
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication. By trapping this complex, Doxorubicin leads to the accumulation of double-strand breaks in the DNA, a catastrophic event for the cell that triggers programmed cell death (apoptosis).
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive molecules known as free radicals or reactive oxygen species. This surge in ROS creates a state of oxidative stress within the cancer cells, damaging cellular components such as lipids, proteins, and DNA, and ultimately contributing to cell death.
The multifaceted mechanism of action of Doxorubicin makes it a highly effective anticancer agent, but it is also associated with significant side effects, most notably cardiotoxicity.
Signaling Pathways Implicated in Doxorubicin-Induced Cytotoxicity
The cellular response to Doxorubicin-induced damage involves a complex network of signaling pathways that ultimately determine the fate of the cancer cell.
Figure 1. Simplified signaling pathway of Doxorubicin-induced cytotoxicity.
This diagram illustrates how Doxorubicin-induced DNA damage and ROS generation activate key sensor proteins like ATM and ATR. This activation, in turn, leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can then trigger either cell cycle arrest, providing time for DNA repair, or apoptosis if the damage is too severe.
Experimental Protocols for Assessing Cytotoxicity
The cytotoxic effects of compounds like Doxorubicin are typically evaluated using a variety of in vitro assays that measure cell viability and proliferation.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Doxorubicin) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the Sulforhodamine B dye, which binds to basic amino acids in cellular proteins.
-
Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (typically 510 nm). The absorbance is directly proportional to the number of viable cells.
Figure 2. Experimental workflow for the Sulforhodamine B (SRB) assay.
Quantitative Data Presentation
Should data for this compound become available, a direct comparison of its cytotoxicity with Doxorubicin could be presented in a table format. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic agent. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Cell Line | This compound (IC50) | Doxorubicin (IC50) |
| MCF-7 (Breast Cancer) | Data Not Available | 0.05 - 1.5 |
| A549 (Lung Cancer) | Data Not Available | 0.1 - 2.0 |
| HCT116 (Colon Cancer) | Data Not Available | 0.02 - 0.5 |
| HeLa (Cervical Cancer) | Data Not Available | 0.01 - 0.2 |
Note: The IC50 values for Doxorubicin can vary depending on the specific cell line, exposure time, and assay conditions.
Conclusion and Future Directions
While a direct comparison between this compound and Doxorubicin is not possible at this time, this guide provides a comprehensive overview of the established cytotoxic profile of Doxorubicin. This information serves as a valuable reference for the future evaluation of novel compounds like this compound.
For researchers and drug development professionals, the immediate next step would be to conduct foundational in vitro studies to determine the cytotoxic activity of this compound across a panel of cancer cell lines. Should this compound exhibit significant cytotoxic potential, further investigations into its mechanism of action and affected signaling pathways would be warranted. A direct, data-driven comparison with established chemotherapeutics like Doxorubicin would then be essential to ascertain its potential as a novel anticancer agent. Investigators are encouraged to verify the chemical identity and source of "this compound" to ensure accurate and reproducible scientific inquiry.
A Comparative Guide to the Therapeutic Target Validation of Quercetin in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flavonoid Quercetin with other therapeutic alternatives in the context of its anti-inflammatory properties. The information presented is supported by experimental data to aid in the evaluation of Quercetin as a potential therapeutic agent.
Introduction to Quercetin
Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains. It is known for its antioxidant and anti-inflammatory properties, which have been investigated for their therapeutic potential in a range of diseases. This guide focuses on the validation of Quercetin's targets within key inflammatory signaling pathways.
Key Therapeutic Targets of Quercetin in Inflammation
Quercetin exerts its anti-inflammatory effects by modulating multiple key signaling pathways and enzymes involved in the inflammatory response. These include:
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: These enzymes are crucial for the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: A key pathway involved in cellular responses to a variety of stimuli, including inflammatory signals.
-
Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: This pathway plays a critical role in cell survival, proliferation, and inflammation.
The following sections will compare Quercetin's activity against these targets with that of other known inhibitors.
Data Presentation: Quercetin vs. Alternative Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of Quercetin and its alternatives against key inflammatory targets. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Target | Compound | IC50 Value | Cell Line/Assay Condition | Reference |
| COX-2 | Quercetin | > 10 µM | In vitro enzyme assay | [1] |
| Celecoxib (NSAID) | 1.94 µM | In vitro enzyme assay | [2] | |
| 5-LOX | Quercetin | 0.7 µM | Ionophore-induced rat basophilic leukemia-1 cells | [3] |
| Zileuton (5-LOX inhibitor) | ~1 µM | In vitro enzyme assay | [4] | |
| NF-κB | Quercetin | 44 µM (IP-10 gene expression) | Murine intestinal epithelial cells (Mode-K) | [5] |
| BAY 11-7082 (IκBα phosphorylation inhibitor) | 5-10 µM | Various cell lines | N/A | |
| PI3K | Quercetin | ~3.8 µM | In vitro enzyme assay | [6] |
| Wortmannin (pan-PI3K inhibitor) | ~5 nM | In vitro enzyme assay | [7] | |
| MAPK (ERK) | Quercetin | 125 µM (Cell viability) | MDA-MB-231 breast cancer cells | [8] |
| U0126 (MEK1/2 inhibitor) | 10 µM | Various cell lines | N/A |
Signaling Pathways and Experimental Workflows
Quercetin's Mechanism of Action in Inflammatory Pathways
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of 5-lipoxygenase and skin inflammation by the aerial parts of Artemisia capillaris and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Breast Cancer Potential of Quercetin via the Akt/AMPK/Mammalian Target of Rapamycin (mTOR) Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Quercetin Synergistically Enhances the Anticancer Efficacy of Docetaxel through Induction of Apoptosis and Modulation of PI3K/AKT, MAPK/ERK, and JAK/STAT3 Signaling Pathways in MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Novel Compounds: A Comparative Framework for Jangomolide
Initial investigations for a compound identified as "Jangomolide" have not yielded specific bioactivity data or cross-validation studies in scientific literature. Therefore, this guide presents a comprehensive template for researchers, scientists, and drug development professionals to structure and report their findings on novel bioactive compounds, using hypothetical data for "this compound" and comparative data from existing literature for other well-characterized natural products.
This comparative guide is designed to objectively assess the performance of a target compound against relevant alternatives, supported by experimental data. It outlines the necessary components for a robust evaluation, including data presentation in tabular format, detailed experimental protocols, and visualization of signaling pathways and experimental workflows using the DOT language for Graphviz.
Comparative Bioactivity of Natural Compounds
The central goal of cross-validating a compound's bioactivity is to ascertain its efficacy and selectivity across a panel of different cell lines. This approach helps to identify potential therapeutic windows and elucidate the compound's spectrum of activity. The following table provides a template for summarizing the cytotoxic effects of a novel compound like "this compound" in comparison to other known bioactive agents.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Bioactive Compounds in Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | AGS (Gastric) | HeLa (Cervical) |
| This compound (Hypothetical) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Magnolol | 19.5 | 25.2 | - | - | - |
| α-Eleostearic acid | - | - | - | 8.9 (ED cell line) | 29.3 (Su9T01 cell line)[1][2] |
| Sinulariolide | - | - | - | - | - |
| Inotodiol (from I. obliquus) | 55.1[3] | - | 51.7[3] | 51.0[3] | 58.3[3] |
| Lanosterol (from I. obliquus) | 37.6[3] | - | 48.4[3] | 56.9[3] | 71.2[3] |
Note: The IC50 values for Magnolol are illustrative and may vary based on experimental conditions. Data for α-Eleostearic acid are for specific leukemia cell lines as indicated. The data for Inotodiol and Lanosterol are at a concentration of 250 µg/ml showing percentage inhibition, not IC50 values[3]. This table should be adapted to include the specific cell lines and comparative compounds relevant to the study of "this compound."
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below is a standard protocol for determining cell viability using the MTT assay, a common method for assessing the cytotoxic effects of a compound.
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing Molecular Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz DOT scripts to generate such diagrams.
Apoptosis Signaling Pathway
Many bioactive compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways, which are common targets of natural products.
A simplified diagram of the major apoptosis signaling pathways. The hypothetical action of this compound is indicated by dashed arrows.
Experimental Workflow for Bioactivity Screening
A clear and logical workflow is essential for planning and executing experiments. The diagram below outlines a typical workflow for screening and characterizing the bioactivity of a novel compound.
References
Assessing the Synergistic Potential of Jangomolide and Flacourtia jangomas Extracts: A Review of Current Evidence
For Immediate Release
A comprehensive review of the existing scientific literature reveals that while the natural compound Jangomolide and extracts of its source plant, Flacourtia jangomas, exhibit promising biological activities, there is currently a notable absence of studies specifically investigating their synergistic effects with other compounds. This guide provides a detailed overview of the known standalone bioactivities of F. jangomas extracts, comparing their performance to conventional therapeutic agents where data is available, and outlines experimental approaches to explore their potential synergistic interactions in future research.
This compound, a steroid lactone isolated from the plant Flacourtia jangomas, has been identified as a component of a plant with a history of use in traditional medicine for various ailments.[1][2] Extracts from F. jangomas have been scientifically evaluated for a range of pharmacological properties, including anticancer, antibacterial, and antidiabetic effects.[3][4][5] However, the exploration of this compound as a standalone therapeutic agent and its potential in combination therapies remains a nascent field of study.
Comparative Analysis of Bioactive Properties
While direct synergistic data for this compound is unavailable, studies on Flacourtia jangomas extracts provide a foundation for understanding its potential therapeutic applications. The following tables summarize the key findings from in vitro and in vivo studies, comparing the efficacy of F. jangomas extracts against standard therapeutic agents.
Table 1: Antibacterial Activity of Flacourtia jangomas Extracts
| Bacterial Strain | F. jangomas Extract | Concentration/Dose | Zone of Inhibition (mm) / MIC | Comparator | Comparator Zone of Inhibition (mm) / MIC | Source |
| Shigella shiga | Crude Extract | Not Specified | Good Activity | Amoxicillin | Not Specified | [6] |
| Bacillus megaterium | Crude Extract | Not Specified | Good Activity | Amoxicillin | Not Specified | [6] |
| Escherichia coli | Crude Extract | Not Specified | Poor Activity | Amoxicillin | Not Specified | [6] |
| Bacillus cerus | Crude Extract | Not Specified | Moderate Activity | Amoxicillin | Not Specified | [6] |
| Escherichia coli | Chloroform Fraction | 250 µg/ml | 14 ± 0.59 | Amoxicillin | Not Specified | [7] |
| Shigella shiga | Chloroform Fraction | 250 µg/ml | 10 ± 0.50 | Amoxicillin | 10 ± 0.05 | [7] |
| Bacillus megaterium | Chloroform Fraction | 250 µg/ml | 11 ± 0.50 | Amoxicillin | 9 ± 0.03 | [7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Ethanolic Leaves Extract | 5 µg/mL | 54.95% inhibition (MIC) | Vancomycin | 99.53% inhibition (0.25 µg/mL) | [8] |
| E. coli and Staphylococcus aureus | n-butanol Fruit Extract | Not Specified | Significant Activity | Chloramphenicol | Outperformed | [3] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer and Other Biological Activities of Flacourtia jangomas Extracts
| Activity | Model | F. jangomas Extract/Compound | Observations | Source |
| Anticancer | Tumor-bearing mice | n-Butanolic Fruit Extracts | Prolonged survival and curbed tumor growth. Hematological profiles nearly normal compared to control. | [4][5] |
| Cytotoxicity | Brine shrimp lethality bioassay | Chloroform Fraction | LC50 value of 12.58 µg/ml. | [6][7] |
| Antidiabetic | Streptozotocin-induced diabetic rats | Methanolic Leaf and Stem Extract (1:1) | Impressive hypoglycemic activity after 21 days. Corrected altered biochemical parameters (cholesterol, triglycerides). | [1] |
Experimental Protocols for Assessing Synergy
To address the current gap in knowledge, rigorous experimental protocols are required to evaluate the potential synergistic effects of this compound or F. jangomas extracts with other therapeutic agents.
Checkerboard Assay for Antimicrobial Synergy
This method is widely used to assess the interaction between two antimicrobial agents.
-
Preparation of Agents: Prepare stock solutions of this compound (or F. jangomas extract) and the test compound (e.g., a conventional antibiotic) in an appropriate solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the rows and the test compound along the columns.
-
Inoculation: Add a standardized inoculum of the target microorganism to each well.
-
Incubation: Incubate the plate under optimal growth conditions for the microorganism.
-
Assessment: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Combination Index (CI) Method for Anticancer Synergy
The method of Chou and Talalay is a quantitative approach to analyze drug combinations in cancer research.
-
Cell Culture: Culture the desired cancer cell lines in appropriate media.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, and their mixture at a constant ratio.
-
Cell Viability Assay: After a set incubation period, assess cell viability using assays such as MTT, XTT, or SRB.
-
Dose-Response Curves: Generate dose-response curves for each agent alone and in combination.
-
Calculation of Combination Index (CI): The CI is calculated using specialized software (e.g., CompuSyn).
-
Synergy: CI < 1
-
Additive Effect: CI = 1
-
Antagonism: CI > 1
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments to assess synergistic effects.
References
- 1. journalcmpr.com [journalcmpr.com]
- 2. researchgate.net [researchgate.net]
- 3. arcjournals.org [arcjournals.org]
- 4. A review on flacourtia jangomas fruit [wisdomlib.org]
- 5. asianpubs.org [asianpubs.org]
- 6. ijpsr.com [ijpsr.com]
- 7. doc-developpement-durable.org [doc-developpement-durable.org]
- 8. Philippine EJournals| In-vitro Screening for the Antibacterial Activity of Ethanolic Flacourtia jangomas Leaves Extract Against Gram-positive Methicillin -resistant Staphylococcus aureus (MRSA) Strain [ejournals.ph]
Safety Operating Guide
Safe Disposal of Jangomolide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of Jangomolide, a steroid lactone, based on currently available data.
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, adherence to standard laboratory safety protocols and local regulations for chemical waste disposal is mandatory.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₈O₈ | PubChem[2] |
| Molecular Weight | 468.5 g/mol | AbMole[1], PubChem[2] |
| Appearance | Not specified (Assume solid) | N/A |
| CAS Number | 93767-25-0 | AbMole[1] |
| Hazard Class | Not a hazardous substance or mixture | AbMole[1] |
Disposal Procedures
The primary principle for the disposal of this compound is to act in accordance with all applicable country, federal, state, and local regulations.[1] The following steps provide a general guideline for its disposal.
Experimental Protocol for Disposal:
-
Risk Assessment: Before handling, perform a risk assessment. Although not classified as hazardous, it is prudent to handle this compound with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect waste this compound solid in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Solutions: For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand). Place the absorbed material into a sealed container for disposal.
-
Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that have come into contact with this compound should be placed in the designated chemical waste container.
-
-
Container Labeling: Label the waste container clearly with "Waste this compound" and include the approximate quantity.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal contractor.
-
Contaminated Packaging: Empty containers that held this compound should be disposed of in accordance with local regulations for chemical packaging.[1] This may involve rinsing the container with a suitable solvent (the rinsate should be collected as chemical waste) before recycling or disposal.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material.
-
Clean the area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent or detergent and water.
-
Dispose of cleanup materials: All materials used for cleanup should be disposed of as chemical waste.
First Aid Measures
In case of accidental exposure, follow these first-aid guidelines[1]:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Jangomolide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Jangomolide. Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While a supplier's Material Safety Data Sheet (MSDS) may classify this compound as "not a hazardous substance or mixture," the lack of comprehensive toxicological data warrants the use of standard laboratory PPE to mitigate potential risks.[1] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields | To prevent skin contact and eye exposure to fine particulates. |
| Handling in Solution | - Nitrile gloves- Laboratory coat- Safety goggles | To protect against splashes and skin contact. |
| Heating or Pressurized Reactions | - Nitrile gloves- Flame-resistant laboratory coat- Safety goggles and face shield | To provide enhanced protection from heat, splashes, and potential energetic reactions. |
| Large-Scale Operations (>1g) | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over a laboratory coat- Safety goggles and face shield | To offer a higher level of protection for procedures with an increased risk of exposure. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational protocol is crucial for minimizing risk when working with compounds of unknown toxicity.
1. Engineering Controls:
-
All work involving solid this compound or its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, do so within the fume hood. Use anti-static measures if necessary.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Heating and Reactions: Use appropriate shielding for reactions that are heated or under pressure.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Spill Management: In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.
Disposal Plan
Even though this compound is not currently classified as hazardous, it is prudent to dispose of it and any contaminated materials as chemical waste.
-
Waste Collection: Collect all waste containing this compound (including contaminated gloves, bench paper, and pipette tips) in a designated, sealed, and clearly labeled waste container.
-
Labeling: The waste container should be labeled with the name "this compound" and the statement "Caution: Compound with Unknown Toxicological Properties."
-
Disposal Route: Dispose of the waste through your institution's chemical waste management program. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
